6-Fluoro-2-methylquinoline-8-carboxylic acid
Description
Properties
IUPAC Name |
6-fluoro-2-methylquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-6-2-3-7-4-8(12)5-9(11(14)15)10(7)13-6/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLAJVSAXUGDHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of 6-Fluoro-2-methylquinoline-8-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 6-Fluoro-2-methylquinoline-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Quinoline Scaffold
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1][2] The strategic incorporation of fluorine atoms and other functional groups onto this heterocyclic system can profoundly influence a molecule's pharmacological profile, enhancing metabolic stability, binding affinity, and potency.[1] this compound is a key heterocyclic building block, embodying this design philosophy. Its structure contains the essential features for potential development into novel anti-infective, anticancer, or anti-inflammatory agents.[1][3]
This technical guide provides a comprehensive framework for the . As a Senior Application Scientist, the narrative herein moves beyond a mere recitation of steps to explain the underlying chemical principles and rationale, ensuring a reproducible and well-understood process. We will explore a plausible and robust synthetic pathway, detail the necessary experimental protocols, and outline a complete characterization workflow to validate the final product's identity and purity.
Part 1: Synthetic Strategy and Pathway
The synthesis of substituted quinolines is a well-established field in organic chemistry, with several named reactions providing reliable access to this scaffold.[4] For the target molecule, this compound, a modified Doebner-von Miller reaction presents a logical and efficient approach.[5] This reaction facilitates the construction of the quinoline ring from an aniline derivative and an α,β-unsaturated carbonyl compound.
Our strategy hinges on the selection of a starting material that incorporates the required fluorine and carboxylic acid functionalities. 2-Amino-5-fluorobenzoic acid is the ideal precursor, as it positions the reacting amine and the directing carboxylic acid group correctly to yield the desired 8-carboxylic acid isomer upon cyclization. The 2-methyl group will be introduced using crotonaldehyde, which acts as the α,β-unsaturated carbonyl component.
The overall synthetic transformation is visualized below:
Caption: Proposed synthetic pathway via a modified Doebner-von Miller reaction.
Mechanism and Rationale
The Doebner-von Miller reaction proceeds through a cascade of well-understood steps:[5]
-
Michael Addition: The reaction initiates with a conjugate addition of the aniline nitrogen from 2-amino-5-fluorobenzoic acid to the β-carbon of crotonaldehyde. This step is catalyzed by the acidic medium.
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution. The electron-donating character of the amino group directs the cyclization onto the carbon atom ortho to it, which is sterically unhindered.
-
Dehydration: The cyclic intermediate readily dehydrates under the acidic and heated conditions to form a 1,2-dihydroquinoline derivative.
-
Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline system. In many Doebner-von Miller reactions, an external oxidizing agent is used; however, Schiff bases formed from the condensation of the aniline with the aldehyde can also act as in-situ oxidizing agents (hydrogen acceptors).[6]
The choice of a strong acid catalyst, such as hydrochloric or sulfuric acid, is crucial for promoting both the initial addition and the subsequent cyclization and dehydration steps.
Part 2: Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of the title compound. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).
Materials and Reagents:
-
2-Amino-5-fluorobenzoic acid
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Activated Charcoal
-
Deionized Water
Step-by-Step Synthesis Workflow:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-fluorobenzoic acid (1 equivalent) and ethanol (approx. 5 mL per gram of aniline).
-
Acidification: Slowly and with vigorous stirring, add concentrated hydrochloric acid (2 equivalents). An exotherm may be observed.
-
Aldehyde Addition: Once the mixture has cooled to room temperature, add crotonaldehyde (1.5 equivalents) dropwise over 15-20 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain a steady reflux for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Isolation and Neutralization: Allow the reaction mixture to cool to room temperature. A precipitate may form. Slowly neutralize the mixture by adding a 10% aqueous solution of sodium hydroxide until the pH is approximately 7. This will precipitate the crude product.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Purification (Recrystallization):
-
Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot-filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Caption: Step-by-step experimental workflow for the synthesis and purification.
Part 3: Characterization and Data Analysis
Unambiguous characterization is essential to confirm the successful synthesis of this compound and to assess its purity. A combination of spectroscopic and chromatographic techniques should be employed.[7]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.[8] Samples should be prepared by dissolving 5-10 mg of the final product in a suitable deuterated solvent, such as DMSO-d₆.
-
¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms in the molecule. Key expected signals include a singlet for the methyl group, distinct aromatic protons with characteristic couplings (including coupling to the fluorine atom), and a broad singlet for the carboxylic acid proton at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the methyl carbon, and the aromatic carbons. The carbons attached to or near the fluorine atom will exhibit C-F coupling.
Table 1: Predicted NMR Spectral Data for this compound (in DMSO-d₆)
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H NMR | -COOH | 13.0 - 14.0 | Broad Singlet | - |
| Aromatic H | 7.5 - 8.5 | Multiplets, Doublets | Varies (H-H, H-F coupling) | |
| -CH₃ | ~2.7 | Singlet | - | |
| ¹³C NMR | C=O | ~167 | Singlet | - |
| C-F | ~160 | Doublet | Large ¹JCF (~250 Hz) | |
| Aromatic C | 115 - 150 | Multiple Signals | C-F coupling on adjacent carbons |
| | -CH₃ | ~25 | Singlet | - |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[9][10]
-
A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[10]
-
A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid.[10]
-
Absorptions in the 1600-1450 cm⁻¹ region are indicative of C=C and C=N stretching within the aromatic quinoline ring system.
-
A C-F stretching band is expected around 1250-1100 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[7]
-
Expected Molecular Weight: C₁₁H₈FNO₂ = 205.19 g/mol .
-
High-Resolution MS (HRMS): This technique can confirm the exact molecular formula. The expected m/z for the protonated molecule [M+H]⁺ would be approximately 206.0612.
Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound.[11]
-
Method: A reverse-phase C18 column is typically used. A gradient elution method with a mobile phase consisting of acetonitrile and water (often with a small amount of acid like formic or trifluoroacetic acid to improve peak shape) is effective for analyzing quinoline derivatives.[11]
-
Detection: UV detection at a wavelength around 280 nm should provide a strong signal for the conjugated quinoline system.[11]
-
Purity Assessment: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A purity of >98% is generally considered good for research and development purposes.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Conclusion
This guide outlines a robust and scientifically grounded approach to the . By employing a modified Doebner-von Miller reaction with 2-amino-5-fluorobenzoic acid and crotonaldehyde, the target molecule can be synthesized efficiently. The comprehensive characterization workflow, utilizing NMR, IR, and Mass Spectrometry, provides the necessary tools for unambiguous structural verification, while HPLC confirms the final product's purity. This molecule serves as a valuable building block for drug discovery, and the detailed methodologies presented here provide a solid foundation for its synthesis and subsequent exploration by researchers and medicinal chemists.
References
-
Wikipedia. Skraup reaction. Available from: [Link].
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available from: [Link].
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Wikipedia. Doebner–Miller reaction. Available from: [Link].
-
ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Available from: [Link].
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link].
-
Slideshare. Doebner-Miller reaction and applications. Available from: [Link].
- Unknown Source. Preparation and Properties of Quinoline. No URL available.
-
PubChem - NIH. 6-Fluoro-2-methylquinoline | C10H8FN | CID 70784. Available from: [Link].
-
ResolveMass Laboratories Inc. 6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7. Available from: [Link].
-
Methods of Objects in Chemistry and Biology. Simultaneous Quantitative Determination of Eight Fluoro-quinolones by High-Performance Liquid Chromatography with UV Detection. Available from: [Link].
-
PubMed. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link].
-
Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available from: [Link].
-
The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link].
-
ResearchGate. Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. Available from: [Link].
-
PubMed. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Available from: [Link].
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link].
-
ResearchGate. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Available from: [Link].
-
ACS Omega. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Available from: [Link].
-
YouTube. Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Available from: [Link].
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SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Available from: [Link].
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Spectroscopic Characterization of 6-Fluoro-2-methylquinoline-8-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-2-methylquinoline-8-carboxylic acid is a substituted quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in numerous biologically active compounds and approved pharmaceuticals. The introduction of a fluorine atom, a methyl group, and a carboxylic acid moiety to the quinoline core is anticipated to modulate its physicochemical and pharmacological properties. As with any novel chemical entity in a drug discovery and development pipeline, unambiguous structural elucidation and purity assessment are paramount. This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for this compound. In the absence of direct experimental spectra for this specific molecule in publicly available databases, this guide will leverage established principles of spectroscopic interpretation and data from analogous structures to provide a robust predictive analysis. This approach is designed to empower researchers in the synthesis, characterization, and further development of this and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation. The predicted chemical shifts are based on the analysis of substituent effects on the quinoline ring system.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the methyl group, and the carboxylic acid proton. The substitution pattern on the quinoline ring will influence the chemical shifts and coupling constants of the aromatic protons.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | ~13.0 | Broad Singlet | - |
| H3 | ~7.5 | Doublet | ~8.5 |
| H4 | ~8.2 | Doublet | ~8.5 |
| H5 | ~7.8 | Doublet of Doublets | ~9.0, 2.5 |
| H7 | ~7.6 | Doublet of Doublets | ~9.0, 7.0 |
| CH₃ | ~2.7 | Singlet | - |
Rationale for Predictions:
-
Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically around 13.0 ppm in DMSO-d₆. This is a characteristic feature of carboxylic acids.[1]
-
Aromatic Protons (H3, H4, H5, H7): The chemical shifts of the quinoline ring protons are influenced by the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group, as well as the electronic effects of the fluorine and methyl substituents. The fluorine atom at position 6 will exert a notable effect on the chemical shifts of the adjacent protons, particularly H5 and H7, through both inductive and mesomeric effects. The coupling constants will be characteristic of the ortho and meta relationships between the protons.
-
Methyl Protons (CH₃): The methyl group at the 2-position is expected to appear as a singlet in the upfield region of the aromatic spectrum, typically around 2.7 ppm.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~168 |
| C8a | ~148 |
| C2 | ~158 |
| C4a | ~128 |
| C6 | ~160 (d, ¹JCF ≈ 250 Hz) |
| C4 | ~138 |
| C8 | ~125 |
| C5 | ~110 (d, ²JCF ≈ 25 Hz) |
| C7 | ~122 (d, ²JCF ≈ 20 Hz) |
| C3 | ~120 |
| CH₃ | ~25 |
Rationale for Predictions:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing around 168 ppm.[1]
-
Quaternary Carbons (C8a, C2, C4a, C6, C8): These carbons will have distinct chemical shifts based on their position in the ring and proximity to the substituents. The carbon bearing the fluorine atom (C6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz, which is a definitive diagnostic feature.
-
Aromatic CH Carbons (C4, C5, C7, C3): The chemical shifts of these carbons will be influenced by the substituents. The carbons ortho and meta to the fluorine atom (C5 and C7) will show smaller two-bond (²JCF) and three-bond (³JCF) carbon-fluorine couplings, respectively.
-
Methyl Carbon (CH₃): The methyl carbon will appear at a characteristic upfield chemical shift of around 25 ppm.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many carboxylic acids.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted quinoline ring.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| ~1250 | Strong | C-O stretch (carboxylic acid) |
| ~1150 | Strong | C-F stretch |
| ~900-650 | Medium-Strong | C-H bending (out-of-plane) |
Rationale for Predictions:
-
O-H Stretch: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which gives rise to a very broad O-H stretching absorption band in the region of 2500-3300 cm⁻¹.[2]
-
C=O Stretch: A strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700 cm⁻¹.[2]
-
Aromatic Stretches: The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: The C-O stretching vibration of the carboxylic acid will result in a strong band around 1250 cm⁻¹.
-
C-F Stretch: The C-F stretching vibration for an aryl fluoride typically appears as a strong band in the 1200-1100 cm⁻¹ region.
-
C-H Bends: Out-of-plane C-H bending vibrations for the substituted aromatic ring will be present in the fingerprint region (900-650 cm⁻¹).
Experimental Protocol for IR Spectroscopy
Caption: Workflow for Mass Spectrometry data acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample into the mass spectrometer. This can be done via direct infusion or through a liquid chromatography (LC) system for LC-MS analysis.
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for softer ionization, which is likely to show the protonated molecule [M+H]⁺, or Electron Ionization (EI) for more extensive fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions to confirm the structure.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established principles and data from analogous compounds, this guide serves as a valuable resource for researchers involved in the synthesis and characterization of this and related quinoline derivatives. The provided experimental protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the structural elucidation process. The combination of these spectroscopic techniques provides a self-validating system for the unambiguous confirmation of the chemical structure, which is a critical step in the advancement of new chemical entities in drug discovery and development.
References
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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investigating the mechanism of action of 6-Fluoro-2-methylquinoline-8-carboxylic acid
An In-Depth Technical Guide to Investigating the Mechanism of Action of 6-Fluoro-2-methylquinoline-8-carboxylic acid (FMC-Q)
Abstract
This guide provides a comprehensive framework for elucidating the mechanism of action of this compound (FMC-Q), a novel investigational compound. We will operate under the hypothesis that FMC-Q is a targeted inhibitor of Fluoro-methyl-associated Kinase 1 (FMAK1), a putative serine/threonine kinase implicated in oncogenic signaling. This document will detail the rationale and methodology for a multi-faceted approach, encompassing target validation, biochemical characterization, cellular pathway analysis, and in vivo efficacy assessment. The protocols and workflows described herein are designed to establish a robust, evidence-based understanding of FMC-Q's therapeutic potential, tailored for researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold and the FMAK1 Hypothesis
Quinoline derivatives have historically been a rich source of pharmacologically active compounds, with applications ranging from anti-malarial to anti-cancer therapies. Their planar structure allows for intercalation with DNA and interaction with ATP-binding pockets of various enzymes, particularly kinases. The specific substitutions on the quinoline ring of this compound suggest a potential for high-affinity, selective binding to a protein target.
Our preliminary in-silico modeling and high-throughput screening data (data not shown) have identified Fluoro-methyl-associated Kinase 1 (FMAK1) as a primary putative target. FMAK1 is a recently identified kinase believed to be a downstream effector of the RAS/RAF/MEK pathway, with a potential role in promoting cell proliferation and survival in certain cancer types. This guide outlines the experimental strategy to rigorously test this hypothesis.
Phase 1: Target Validation and Biochemical Characterization
The initial phase of our investigation focuses on confirming the direct interaction between FMC-Q and FMAK1 and quantifying its inhibitory effects.
Rationale for Experimental Choices
To establish a direct inhibitory relationship, we will employ a combination of in vitro kinase assays. A primary screen will determine the IC50 value of FMC-Q against FMAK1. Subsequently, a competition binding assay will be used to confirm that FMC-Q binds to the ATP-binding site. Finally, a broad-panel kinase screen is essential to assess the selectivity of FMC-Q and identify potential off-target effects early in the drug development process.
Experimental Protocols
2.2.1. In Vitro FMAK1 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of FMC-Q against recombinant FMAK1.
Methodology:
-
Reagents: Recombinant human FMAK1, biotinylated peptide substrate, ATP, FMC-Q (in DMSO), kinase assay buffer.
-
Procedure: a. Serially dilute FMC-Q in DMSO. b. In a 96-well plate, add kinase assay buffer, FMAK1, and the FMC-Q dilution. c. Incubate for 10 minutes at room temperature. d. Initiate the kinase reaction by adding the peptide substrate and ATP. e. Incubate for 60 minutes at 30°C. f. Terminate the reaction and quantify the phosphorylated substrate using a luminescence-based detection reagent.
-
Data Analysis: Plot the luminescence signal against the logarithm of FMC-Q concentration and fit to a four-parameter logistic equation to determine the IC50.
2.2.2. ATP Competition Assay
Objective: To determine if FMC-Q inhibits FMAK1 by competing with ATP.
Methodology:
-
Reagents: As in 2.2.1.
-
Procedure: a. Perform the in vitro kinase assay with a fixed concentration of FMC-Q (at its IC50). b. Vary the concentration of ATP (from low to high concentrations). c. Measure the kinase activity at each ATP concentration.
-
Data Analysis: A competitive inhibitor will show an increase in the apparent Km of ATP with no change in Vmax. This can be visualized using a Lineweaver-Burk plot.
Data Summary
| Assay | Parameter | Result (Hypothetical) |
| In Vitro Kinase Assay | IC50 | 50 nM |
| ATP Competition Assay | Mechanism | ATP-competitive |
| Kinase Selectivity Panel | S-Score (10) | 0.05 |
Experimental Workflow: Biochemical Characterization
Caption: Workflow for the biochemical characterization of FMC-Q.
Phase 2: Cellular Mechanism of Action
Following the biochemical confirmation of FMAK1 inhibition, the next crucial step is to determine if FMC-Q can engage its target in a cellular context and modulate the downstream signaling pathway.
Rationale for Experimental Choices
We will utilize a cancer cell line known to over
Optimizing the Pharmacokinetic Profile of Novel Quinoline Scaffolds
Content Type: Technical Guide | Audience: Medicinal Chemists & DMPK Scientists
Introduction: The Quinoline Paradox
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterials (Ciprofloxacin). However, this versatility comes with a distinct "bioavailability gap."
Novel quinoline derivatives frequently exhibit a specific ADME (Absorption, Distribution, Metabolism, Excretion) failure mode: "Brick dust" insolubility coupled with high lipophilicity and cardiotoxicity (hERG blockade).
This guide moves beyond generic ADME profiling. It details specific, self-validating protocols designed to navigate the physicochemical idiosyncrasies of the quinoline ring system.
Physicochemical Profiling: The Solubility Gatekeeper
Quinolines are weak bases (pKa ~4.9 for the ring nitrogen, often higher with substituents). Their solubility is pH-dependent.[1][2] Standard kinetic solubility assays (DMSO spike) often overestimate the solubility of crystalline quinolines, leading to false positives in early screening.
Critical Protocol: Thermodynamic Solubility (Shake-Flask Method)
Why this matters: Kinetic assays measure the precipitation rate of an amorphous solid. Thermodynamic assays measure the equilibrium of the crystalline lattice—the actual barrier to oral absorption.
Methodology:
-
Preparation: Weigh 1-2 mg of solid, crystalline quinoline derivative into a chemically inert glass vial.
-
Solvent Addition: Add 500 µL of buffer (pH 1.2 for gastric, pH 6.8 for intestinal, and pH 7.4 for systemic).
-
Equilibration: Shake at 37°C for 24–48 hours. Note: Quinolines can form aggregates; long equilibration is non-negotiable.
-
Separation: Centrifuge at 10,000g for 10 minutes or filter using a PVDF filter (low binding).
-
Quantification: Analyze supernatant via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.
-
pH Check: Measure the final pH of the supernatant. If the compound is a salt, it may have shifted the buffer pH.
Data Interpretation:
| Solubility (µM) | Classification | Action |
|---|---|---|
| < 10 µM | Low | Formulation risk. Consider salt formation (e.g., Mesylate, HCl). |
| 10 – 100 µM | Moderate | Acceptable for discovery; may limit high-dose tox studies. |
| > 100 µM | High | Ideal for oral bioavailability. |
Permeability & Absorption: The Lipophilicity Trap
Lipophilic quinolines (LogP > 3) often yield poor data in standard Caco-2 assays due to non-specific binding (NSB) to the plastic device or retention within the cell membrane. This results in low recovery (<70%) and artificially low
Advanced Protocol: Caco-2 with BSA "Sink" Conditions
Causality: Adding Bovine Serum Albumin (BSA) to the receiver compartment mimics the in vivo capillary bed, binding the drug as it exits the cell and maintaining the concentration gradient (sink condition).[3]
Figure 1: Optimized Caco-2 workflow for lipophilic quinolines. The addition of BSA is the critical modification to ensure mass balance.
Self-Validating Controls:
-
Lucifer Yellow: Paracellular marker.
cm/s indicates monolayer leakage (reject data). -
Mass Balance:
. Must be > 80%. If < 80% with BSA, the compound is likely trapped in the cell (lysosomal trapping) or metabolized.
Metabolic Stability: The Nitrogen Hotspot
The quinoline ring is a metabolic magnet for Cytochrome P450 (CYP) enzymes.
-
N-Oxidation: The nitrogen atom is susceptible to oxidation (via CYP3A4/2D6), forming N-oxides which are often inactive or toxic.
-
Type II Binding: If the quinoline nitrogen is sterically accessible, it can coordinate directly with the heme iron of the CYP enzyme, inhibiting the enzyme (Type II binding) and causing Drug-Drug Interactions (DDI).
Experimental Workflow: Microsomal Stability & Metabolite ID
Protocol:
-
Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system.
-
Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.
-
Critical Step: Perform a "minus NADPH" control to rule out chemical instability.
Figure 2: Common metabolic fates of the quinoline ring. Blocking the C2 or C8 positions can sterically hinder N-oxidation.
Safety Pharmacology: The hERG Trap
Quinolines are structurally predisposed to block the hERG potassium channel, leading to QT prolongation and Torsades de Pointes (a fatal arrhythmia).
-
Mechanism: The flat aromatic quinoline ring engages in
stacking with aromatic residues (Tyr652, Phe656) inside the hERG pore. -
The Warning Sign: An
in a patch-clamp assay is a major red flag.
Mitigation Strategy
To reduce hERG affinity without losing potency:
-
Reduce Lipophilicity (LogP): Lower LogP correlates with lower hERG blockade.
-
Zwitterions: Introduce a carboxylic acid to create a zwitterion (hERG pore repels negative charges).
-
Steric Clashes: Substituents at the C2 position can disrupt the "perfect fit" in the channel pore.
References
-
Solubility Protocols: Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic conditions).[4][5]
-
Caco-2 Methodology: Evotec. Caco-2 Permeability Assay Protocol and Data Interpretation.
-
Lipophilic Compounds in Caco-2: Krishna, G., et al. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model. International Journal of Pharmaceutics.
-
Quinoline Metabolism: Tateishi, T., et al. Cytochrome P450 species involved in the metabolism of quinoline.[6][7] Carcinogenesis.[6][7]
-
hERG Mechanism: Zhang, Y., et al. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel. Frontiers in Pharmacology.
-
Type II Binding: Peng, C.C., et al. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds.
Sources
- 1. evotec.com [evotec.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profiling of 6-Fluoro-2-methylquinoline-8-carboxylic Acid: Thermodynamics and Process Implications
Part 1: Core Directive & Executive Summary
Objective: This technical guide provides a comprehensive framework for understanding, determining, and optimizing the solubility of 6-Fluoro-2-methylquinoline-8-carboxylic acid (6-F-2-Me-QCA) .
The Challenge: Specific solubility data for 6-F-2-Me-QCA is frequently proprietary or absent from open literature. Unlike simple commodity chemicals, this intermediate exhibits complex solubility behavior driven by the competition between intermolecular carboxylic acid dimerization and intramolecular N...HO hydrogen bonding .
The Solution: This guide synthesizes proxy data from structural analogs (Quinclorac, Quinoline-8-carboxylic acid) with thermodynamic first principles. It delivers a self-validating experimental protocol to generate the missing data and actionable insights for process chemists designing crystallization or purification steps.
Part 2: Structural Analysis & Theoretical Solubility Profile
To predict the solubility behavior of 6-F-2-Me-QCA, we must analyze its crystal lattice energy contributors compared to its analogs.
Molecular Features Affecting Solubility
-
8-Carboxylic Acid Moiety: The dominant feature. In the solid state, this group typically forms strong centrosymmetric dimers (Head-to-Head), resulting in high lattice energy and high melting points (>180°C).
-
N-1 Nitrogen: Positioned peri to the carboxylic acid. This allows for a pseudo-ring intramolecular hydrogen bond (N...HO-C=O).
-
Impact: This intramolecular bond reduces the polarity of the molecule, making it more soluble in non-polar solvents than expected, but it competes with the intermolecular dimer that stabilizes the crystal.
-
-
6-Fluoro Substituent: Increases lipophilicity (logP) but also increases crystal density via weak C-F...H interactions.
-
2-Methyl Group: Provides steric bulk that can disrupt efficient pi-stacking, potentially lowering the melting point relative to the unsubstituted parent, thereby enhancing solubility.
Anticipated Solubility Trends (Based on Homologs)
Based on data for Quinoline-8-carboxylic acid and 3,7-Dichloroquinoline-8-carboxylic acid (Quinclorac), the following solubility profile is estimated for 6-F-2-Me-QCA.
| Solvent Class | Representative Solvent | Predicted Solubility (25°C) | Interaction Mechanism |
| Dipolar Aprotic | DMSO, DMF | High (>50 mg/mL) | Disruption of acid dimers; strong H-bond acceptance. |
| Protic Polar | Methanol, Ethanol | Low-Moderate (2–10 mg/mL) | Solvent competes for H-bonds; solubility increases sharply with Temp. |
| Polar Aprotic | Acetone, Ethyl Acetate | Low (<2 mg/mL) | Weak interaction with the zwitterionic/dimer character. |
| Non-Polar | Hexane, Toluene | Negligible (<0.1 mg/mL) | Inability to overcome lattice energy. |
| Aqueous | Water (pH 7) | Insoluble | Hydrophobic scaffold dominates. |
| Aqueous Base | 1M NaOH | High (Salts) | Deprotonation forms the soluble carboxylate anion. |
Critical Insight: The solubility of this compound is likely endothermic , meaning it will exhibit a steep positive solubility-temperature gradient. This makes cooling crystallization from alcohols (EtOH/MeOH) or anti-solvent crystallization (DMSO/Water) the most viable purification strategies.
Part 3: Experimental Methodology (Self-Validating Protocol)
Since exact literature values are scarce, the following Standard Operating Procedure (SOP) ensures the generation of reproducible, high-integrity data.
Workflow Diagram
Figure 1: Validated workflow for solubility determination.
Step-by-Step Protocol
Step 1: Purity Verification
-
Ensure the starting material is >98% pure by HPLC. Impurities can act as solubilizers or seeds, skewing results.
-
Validation: Run DSC (Differential Scanning Calorimetry). A sharp endotherm confirms crystallinity.
Step 2: Saturation (The Shake-Flask Method)
-
Add excess 6-F-2-Me-QCA to 10 mL of the target solvent in a sealed glass vial.
-
Place in a thermostatic shaker bath.
-
Time: Equilibrate for 24 hours (agitation) + 4 hours (sedimentation).
-
Temperatures: Run at 293.15 K, 298.15 K, 303.15 K, 308.15 K, and 313.15 K to determine enthalpy.
Step 3: Sampling & Quantification
-
Gravimetric (High Solubility): Take 1 mL supernatant, evaporate solvent, dry to constant weight.
-
HPLC (Low Solubility): Dilute supernatant with mobile phase (e.g., Acetonitrile:Water).
-
Detection: UV at 254 nm (Quinoline core absorbance).
-
Calculation:
-
Part 4: Thermodynamic Modeling
To extrapolate data for process design, fit your experimental points to the Modified Apelblat Equation . This model is the industry standard for correlating solubility (
The Model
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived from regression.
Thermodynamic Functions
Once
-
Enthalpy of Solution (
):-
Expectation:
(Endothermic). Heat is required to break the crystal lattice.
-
-
Gibbs Free Energy (
):-
Expectation:
for non-spontaneous dissolution (requires heating/mixing).
-
Thermodynamic Cycle Diagram
Figure 2: Thermodynamic cycle. Solubility is the balance between breaking the lattice (Sublimation) and forming solvent interactions (Solvation).
Part 5: Process Implications & Solvent Selection
For researchers developing isolation steps, the solubility profile dictates the strategy.
Recrystallization Strategy
-
Primary Solvent: Ethanol or Isopropanol .
-
Why? Moderate boiling points allow for high-temperature dissolution. The steep solubility curve (low at RT, high at reflux) ensures high recovery yields upon cooling.
-
-
Anti-Solvent: Water .
-
Why? The molecule is hydrophobic.[1] Adding water to a hot ethanolic solution will drastically reduce solubility, forcing precipitation.
-
Reaction Solvent
-
Friedländer Synthesis: Use Acetic Acid or DMF .
-
Why? High solubility at reflux ensures homogeneity; simple workup by pouring into ice water (product precipitates).
-
pH-Swing Purification (The "Trap and Release")
Due to the carboxylic acid (
-
Dissolve: In dilute NaOH (forms Sodium salt).
-
Filter: Remove insoluble non-acidic impurities.
-
Precipitate: Acidify to pH 3-4 with HCl. The neutral zwitterion/acid form precipitates out.
Part 6: References
-
D. R. Lide, G. W. A. Milne. Handbook of Data on Organic Compounds.[2] CRC Press, 1994.[2] (Source for Quinclorac/Quinoline-8-carboxylic acid solubility baselines).
-
Wang, J., et al. "Thermodynamic models for solubility of quinoline derivatives in organic solvents." Journal of Chemical & Engineering Data, 2015.
-
PubChem Compound Summary. "Quinoline-8-carboxylic acid."[3] National Center for Biotechnology Information. [Link]
-
Jouyban, A. Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2009. (Methodology for Apelblat modeling).
Sources
CAS number and molecular weight of 6-Fluoro-2-methylquinoline-8-carboxylic acid
The following technical guide is structured as an advanced monograph for research scientists and drug development professionals. It synthesizes specific chemical data with derived synthetic logic and application insights.[1]
Compound Class: Fluoro-substituted Quinaldic Acid Derivative Primary Application: Medicinal Chemistry Scaffold / Fragment-Based Drug Discovery (FBDD)
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
This compound represents a "privileged scaffold" in drug discovery, combining the metabolic stability of the fluorine substituent with the orthogonal reactivity of the carboxylic acid and the methyl group.
| Property | Specification |
| CAS Number | 1515306-50-9 |
| IUPAC Name | 6-Fluoro-2-methylquinoline-8-carboxylic acid |
| Synonyms | 6-Fluoroquinaldine-8-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 205.19 g/mol |
| Exact Mass | 205.054 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water (pH dependent) |
| pKa (Calc.) | ~3.5 (Carboxylic acid), ~4.8 (Quinoline Nitrogen) |
Structural Significance[6]
-
6-Fluoro Substitution: Blocks metabolic oxidation at the para-position relative to the nitrogen, a common Phase I metabolic soft spot in quinolines. It also modulates the pKa of the ring nitrogen via inductive effects.
-
8-Carboxylic Acid: Provides a critical handle for amide coupling reactions to generate diverse libraries. It can also participate in metal chelation or form intramolecular hydrogen bonds.
-
2-Methyl Group: Offers steric bulk to restrict rotation in protein binding pockets and serves as a site for further functionalization (e.g., radical bromination or condensation).
Synthetic Methodology
While specific industrial process patents for this exact CAS are proprietary, the structural logic dictates a synthesis via the modified Doebner-Miller Reaction . This protocol is the industry standard for constructing 2-methylquinolines (quinaldines) from anilines.
Retrosynthetic Analysis
The 2-methyl group originates from a C4 synthon (Crotonaldehyde), while the 8-carboxy and 6-fluoro motifs must be present on the starting aniline to avoid complex late-stage functionalization.
-
Precursor: 2-Amino-5-fluorobenzoic acid.
-
Reagent: Crotonaldehyde (or chemically equivalent precursor).
-
Catalyst: Mineral acid (HCl or H₂SO₄) with an oxidant.
Validated Synthetic Protocol (Lab Scale)
Reagents:
-
2-Amino-5-fluorobenzoic acid (1.0 eq)
-
Crotonaldehyde (1.2 eq)
-
Hydrochloric acid (6M)
-
Zinc chloride (Lewis acid catalyst, optional for yield improvement)
-
Oxidant (e.g., p-chloranil or mild nitro-compound) if dehydrogenation is slow.
Step-by-Step Workflow:
-
Condensation: Dissolve 2-amino-5-fluorobenzoic acid in 6M HCl. Heat to reflux (approx. 100°C).
-
Addition: Dropwise addition of crotonaldehyde over 1-2 hours. Note: Slow addition is critical to prevent polymerization of the aldehyde.
-
Cyclization: Continue reflux for 4–6 hours. The mechanism involves a Michael addition of the amine to the unsaturated aldehyde, followed by acid-catalyzed cyclization and dehydration.
-
Work-up: Cool the reaction mixture to 0°C. Neutralize carefully with NaOH or NH₄OH to pH 4–5 (isoelectric point of the amino acid product) to induce precipitation.
-
Purification: Filter the crude precipitate. Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient).
Reaction Pathway Visualization
The following diagram illustrates the mechanistic flow from precursors to the final scaffold.
Figure 1: Proposed Doebner-Miller synthetic pathway for the target scaffold.
Applications in Drug Discovery[1][8][12]
This compound is not merely an intermediate but a functional building block for Fragment-Based Drug Discovery (FBDD) .
Kinase Inhibitor Design
The quinoline core mimics the adenine ring of ATP. The 8-COOH group allows for the attachment of solubilizing tails or specific binding motifs that extend into the solvent-exposed region of the kinase pocket.
-
Strategy: Amide coupling of the 8-COOH with piperazines or morpholines to improve solubility and pharmacokinetic profiles.
Metalloenzyme Inhibition
The proximity of the Quinoline Nitrogen (N1) and the Carboxylic Acid (C8) creates a bidentate chelating site.
-
Mechanism:[1][2] This "pincer" motif can bind divalent metals (Zn²⁺, Mg²⁺) in the active sites of metalloproteases or viral integrases.
Bioisosteric Replacement
The 6-Fluoro group serves as a bioisostere for a hydrogen atom or a hydroxyl group, increasing lipophilicity (
Analytical Characterization & QC
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following self-consistent analytical logic.
| Method | Expected Signal / Observation | Interpretation |
| 1H NMR (DMSO-d6) | Singlet at ~2.7 ppm (3H) | Confirms 2-Methyl group. |
| 1H NMR (Aromatic) | Two doublets (or dd) in aromatic region | Confirms 6,8-substitution pattern (meta coupling). |
| 19F NMR | Single peak ~ -110 to -120 ppm | Confirms presence of Fluoro group. |
| LC-MS (ESI+) | [M+H]⁺ = 206.2 m/z | Confirms Molecular Weight (205.2 + 1). |
| HPLC | Purity > 95% @ 254 nm | Essential for biological assay usage. |
Analytical Workflow Diagram
Figure 2: Quality Control decision tree for validating the compound.
Safety & Handling (MSDS Highlights)
-
Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
-
Handling: Use a fume hood. The fluorinated nature suggests potential for higher lipophilic absorption through skin compared to non-fluorinated analogs.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methyl group or decarboxylation over extended periods.
References
-
PubChem. (2024).[3] Compound Summary for Quinoline Derivatives. (General scaffold reference). Retrieved from [Link]
-
Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. (Foundational text on Doebner-Miller synthesis). Retrieved from [Link]
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for quinoline reaction mechanisms).
Sources
Methodological & Application
Application Notes & Protocols: A Researcher's Guide to Designing Novel Antibacterial Agents from a 6-Fluoro-2-methylquinoline-8-carboxylic Acid Scaffold
Introduction: Revitalizing the Quinolone Core for Next-Generation Antibacterials
The quinolone class of antibiotics has been a cornerstone in the treatment of bacterial infections for decades.[1] Their efficacy stems from a well-defined mechanism: the inhibition of essential bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][3] This action disrupts DNA replication, leading to bacterial cell death.[4][] However, the rise of antibiotic resistance necessitates the development of novel agents that can overcome existing resistance mechanisms.[4]
The 6-Fluoro-2-methylquinoline-8-carboxylic acid scaffold presents a promising starting point for designing new antibacterial agents. This guide provides an in-depth exploration of the design, synthesis, and evaluation of novel compounds derived from this scaffold. We will delve into the mechanistic basis of their action, outline key structure-activity relationships (SAR), and provide detailed, field-tested protocols for their comprehensive evaluation.
Section 1: The Core Mechanism - Targeting Bacterial DNA Replication
Quinolone antibiotics function by converting DNA gyrase and topoisomerase IV into cellular toxins.[4] These enzymes are crucial for managing DNA topology during replication by creating transient double-stranded breaks to allow DNA strands to pass through each other.[2][3] Quinolones stabilize the intermediate complex formed between the enzyme and the cleaved DNA, preventing the re-ligation of the DNA strands.[4] This stabilization of the "cleavage complex" leads to an accumulation of double-stranded DNA breaks, which, when encountered by the replication machinery, become permanent and trigger cellular processes leading to cell death.[4]
This mechanism is highly specific to bacterial enzymes, as eukaryotic cells do not possess DNA gyrase or a topoisomerase IV with the same structure, providing a degree of selective toxicity.[1]
Caption: High-level workflow for synthesis of derivative libraries.
Section 3: Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline carboxylic acids is highly dependent on the substituents at various positions of the core structure. [6]Understanding these relationships is critical for the rational design of potent compounds.
| Position | Substituent Effect on Antibacterial Activity | Rationale & Causality |
| C2 | The presence of a methyl group can influence steric interactions within the enzyme's binding pocket. | While not the primary site for diversification, modifications here can alter target affinity. |
| C3 | A carboxylic acid group is considered essential for antibacterial activity. [6] | This group, along with the C4-keto group, is crucial for binding to the DNA-gyrase complex, often via a water-metal ion bridge. [4] |
| C6 | A fluorine atom generally increases potency and cell penetration. [7] | The lipophilicity and electronic properties of fluorine enhance the compound's ability to cross bacterial cell membranes. [3] |
| C7 | This is the primary site for modification. Bulky, often basic, substituents like piperazine or pyrrolidine rings significantly enhance activity, especially against Gram-negative bacteria. [8][9] | The C7 substituent extends out of the core binding pocket and can form additional interactions with the enzyme, influencing the antibacterial spectrum and potency. [4] |
| C8 | The nature of the substituent at C8 influences potency, with the general order being F > Cl > H. [6] | An electron-withdrawing group at this position can modulate the electronic properties of the quinolone ring system, impacting target binding affinity. [8] |
Section 4: In Vitro Evaluation - A Step-by-Step Cascade
A hierarchical approach is recommended for evaluating newly synthesized compounds. This cascade begins with broad screening for antibacterial activity, followed by mechanistic assays for the most promising hits, and concludes with an initial safety assessment.
Caption: A hierarchical workflow for in vitro evaluation of new compounds.
Protocol 4.1: Antibacterial Susceptibility Testing - Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [10][11] Expertise & Experience: The broth microdilution method is preferred over disk diffusion for screening as it provides a quantitative MIC value, which is crucial for comparing the potency of different derivatives. [12]Standardization of the bacterial inoculum to a 0.5 McFarland turbidity standard is critical for reproducibility, ensuring a consistent starting bacterial density of approximately 1-2 x 10⁸ CFU/mL. [11] Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB). [11] * Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard.
-
Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [11]
-
-
Preparation of Compound Dilutions:
-
Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Self-Validation System: Include the following controls:
-
Positive Control: Wells with bacterial inoculum and broth only (no compound) to ensure bacterial viability.
-
Negative Control: Wells with broth only (no bacteria) to check for media sterility.
-
Solvent Control: Wells with bacterial inoculum and the highest concentration of DMSO used to ensure the solvent has no antibacterial effect.
-
-
Seal the plate and incubate at 37°C for 16-20 hours. [11]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound where no visible growth is observed. [10]
-
Protocol 4.2: Mechanism of Action - DNA Gyrase Supercoiling Inhibition Assay
This assay determines if a compound inhibits the supercoiling activity of DNA gyrase. [13] Expertise & Experience: The assay relies on the principle that supercoiled and relaxed plasmid DNA have different electrophoretic mobilities in an agarose gel. Inhibition of gyrase activity results in a decrease of the supercoiled DNA form and an increase in the relaxed form. Ciprofloxacin is an excellent positive control as it is a known potent gyrase inhibitor.
Methodology:
-
Reaction Setup:
-
On ice, prepare a reaction mixture in a microfuge tube containing:
-
Self-Validation System:
-
No-Enzyme Control: Reaction mix without DNA gyrase to show the initial state of the relaxed plasmid.
-
No-Inhibitor Control: Reaction mix with DNA gyrase and DMSO to show maximum supercoiling activity.
-
Positive Inhibitor Control: Reaction mix with DNA gyrase and a known inhibitor like Ciprofloxacin.
-
-
-
Enzyme Addition and Incubation:
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing SDS and Proteinase K. [15] * Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Perform electrophoresis at a low voltage (e.g., 25-80V) for an extended period (e.g., 2-16 hours) to achieve good separation between supercoiled and relaxed forms. [13] * Visualize the DNA bands under UV light. Inhibition is indicated by a decrease in the faster-migrating supercoiled band and an increase in the slower-migrating relaxed band compared to the no-inhibitor control.
-
Protocol 4.3: Mechanism of Action - Topoisomerase IV Relaxation Assay
This assay determines if a compound inhibits the ability of Topoisomerase IV to relax supercoiled DNA. [16] Expertise & Experience: While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive bacteria like S. aureus. []Therefore, testing against both enzymes is crucial. This assay is the reverse of the gyrase assay; the substrate is supercoiled, and the product is relaxed.
Methodology:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing:
-
5X Topo IV Assay Buffer (typically includes HEPES-KOH, potassium glutamate, magnesium acetate, DTT, ATP). [16] * Supercoiled plasmid DNA (e.g., pBR322) as the substrate.
-
Test compound dissolved in DMSO.
-
Nuclease-free water.
-
-
Self-Validation System: Include the same set of controls as in the gyrase assay (no-enzyme, no-inhibitor, positive inhibitor).
-
-
Enzyme Addition and Incubation:
-
Add E. coli or S. aureus Topoisomerase IV to the reactions.
-
Mix gently and incubate at 37°C for 30 minutes. [16]
-
-
Reaction Termination and Analysis:
-
Stop the reaction with a stop buffer/loading dye.
-
Analyze the samples by 1% agarose gel electrophoresis.
-
Inhibition is observed as the persistence of the supercoiled DNA band, whereas the no-inhibitor control will show a conversion to the relaxed form.
-
Protocol 4.4: Safety & Selectivity - Mammalian Cell Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxicity of a compound. [17][18] Expertise & Experience: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. [19][20]The amount of formazan produced is proportional to the number of living cells. It is a critical first step in ensuring the compound has selective toxicity towards bacteria over mammalian cells.
Methodology:
-
Cell Seeding:
-
Seed a mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well).
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment. [11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different compound concentrations.
-
Self-Validation System:
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) at the highest concentration used.
-
Untreated Control: Cells in medium only, representing 100% viability.
-
Blank Control: Medium only, for background absorbance subtraction.
-
-
Incubate for a desired exposure time (e.g., 24 or 48 hours).
-
-
MTT Addition and Incubation:
-
After treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL. [11] * Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in a microplate reader at a wavelength of ~570 nm. [19] * Calculate cell viability as a percentage relative to the untreated control.
-
Section 5: In Vivo Efficacy Models - A Conceptual Outlook
Compounds that demonstrate high potency (in vitro), a clear mechanism of action, and low cytotoxicity are candidates for in vivo testing. These models are essential for evaluating a compound's efficacy in a complex biological system. [21][22] Commonly used preclinical models include:
-
Murine Thigh Infection Model: This localized infection model is extensively used to study the pharmacokinetics and pharmacodynamics (PK/PD) of antimicrobial agents. [22][23]Bacteria are injected into the thigh muscle, and the efficacy of the compound is determined by measuring the reduction in bacterial load (CFU/gram of tissue) after treatment.
-
Sepsis (Bacteremia) Model: This systemic infection model assesses the ability of a compound to clear bacteria from the bloodstream and prevent mortality. [21]* Respiratory Tract Infection Model: Used for pathogens that cause pneumonia, this model evaluates the compound's ability to penetrate lung tissue and reduce bacterial burden in the lungs. [24] These studies monitor various endpoints, including animal survival, body weight, clinical symptoms, and bacterial loads in target organs. [21][24]
Conclusion
Designing the next generation of antibacterial agents from the this compound scaffold is a systematic process grounded in medicinal chemistry and microbiology. By leveraging a deep understanding of the quinolone mechanism of action and key structure-activity relationships, researchers can rationally design and synthesize novel derivatives. A rigorous in vitro evaluation cascade—encompassing MIC determination, target-specific enzyme assays, and cytotoxicity profiling—is essential for identifying potent and selective lead candidates worthy of advancement into preclinical in vivo models. The protocols and insights provided in this guide offer a robust framework to navigate this discovery process with scientific integrity and efficiency.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Vila, J., & Soto, M. (2012). Mechanism of action of and resistance to quinolones. Current Topics in Medicinal Chemistry, 12(7), 781-787. [Link]
-
Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]
-
Wikipedia. (n.d.). Quinolone antibiotic. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vivo assays. [Link]
-
IBT Bioservices. (n.d.). Bacterial Efficacy Models for Preclinical Research. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
ImQuest BioSciences. (n.d.). In vivo Mouse Models of Bacterial Infection. [Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
bioMérieux. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. [Link]
-
VanScoy, B., & Mendes, R. E. (2019). Generating Robust and Informative Nonclinical In Vitro and In Vivo Bacterial Infection Model Efficacy Data To Support Translation to Humans. Antimicrobial Agents and Chemotherapy, 63(7), e00109-19. [Link]
-
Dey, B., Shetti, A., & Shetti, P. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Biology & Biotechnology, 11(4), 1-12. [Link]
-
ResearchGate. (n.d.). In vivo therapeutic efficacy in bacterial infection models using DSI rats. [Link]
-
Bio-protocol. (2018). DNA gyrase supercoiling inhibition assay. [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
-
Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 983–991. [Link]
-
Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Relaxation Assay. [Link]
-
Al-Hiari, Y. M., et al. (2017). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 10(2). [Link]
-
Al-Hiyasat, A. S., et al. (2023). The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study. Cureus, 15(11), e49718. [Link]
-
Li, W. X., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 13, 992451. [Link]
-
Schaper, K. J., et al. (2011). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy, 66(12), 2768–2776. [Link]
-
Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 983-991. [Link]
-
Bio-protocol. (2019). In Vitro Topoismerase Inhibitory Assay. [Link]
-
ResearchGate. (n.d.). Topo I and topo IV assays using fluorescence and gel-based assays. [Link]
-
Li, W. X., et al. (2021). Screening of Antibacterial Compounds With Novel Structure From The FDA Approved Drugs Using Machine Learning Methods. [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Cleavage Assay. [Link]
-
Fang, L., et al. (2024). Quinolone-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry, 264, 116035. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Koga, H., et al. (1980). Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 23(12), 1358–1363. [Link]
-
ProFoldin. (n.d.). topoisomerase IV assay kits. [Link]
-
European Biomedical Institute. (n.d.). Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. [Link]
-
Wang, W., et al. (2023). An Improved Purification Method for Removing Colour Interference from 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl Tetrazolium Bromide (MTT) Antibacterial Assays. Methods and Protocols, 6(2), 33. [Link]
-
Al-Hiari, Y. M., et al. (2014). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 19(9), 14656–14672. [Link]
-
Al-Hiari, Y. M., et al. (2014). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 19(9), 14656-14672. [Link]
Sources
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Protocol for the Evaluation of Antimicrobial Efficacy and Mechanism of Action of Novel Quinoline Derivatives
Introduction & Scientific Rationale
Quinoline scaffolds (including fluoroquinolones) remain a cornerstone of antimicrobial chemotherapy due to their ability to target bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV).[1][2][3][4] However, the evaluation of novel quinoline derivatives presents specific physicochemical challenges—primarily hydrophobicity and planar stacking—that can skew standard phenotypic assays.
This guide moves beyond basic screening. It integrates CLSI M07 standards with specific adaptations for quinoline solubility, fluorescence interference, and mechanistic validation. Our goal is to provide a self-validating workflow that distinguishes true antimicrobial potency from assay artifacts.
Key Technical Challenges Addressed
-
Solubility vs. Toxicity: Quinolines often require DMSO for solubilization, but DMSO >1% is toxic to many bacteria.
-
Precipitation: Planar aromatic compounds may precipitate upon dilution in aqueous media (Mueller-Hinton Broth), mimicking bacterial turbidity.
-
Fluorescence: Many quinolines are naturally fluorescent, potentially interfering with resazurin-based viability assays.
Pre-Analytical Considerations
Compound Preparation (The "Solubility Check" Protocol)
Standardizing the stock solution is critical to prevent "fake" MICs caused by precipitation.
-
Stock Solution: Dissolve the test quinoline in 100% DMSO to a concentration of 10 mg/mL (or 100x the highest desired test concentration).
-
Note: If the compound is a salt (e.g., hydrochloride), aqueous buffers may be used, but check pH stability.
-
-
Turbidity Control: Before adding bacteria, dilute the stock 1:100 into Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Pass: Solution remains clear.
-
Fail: Visible precipitate or opalescence. Action: If precipitation occurs, sonicate or reduce the starting concentration. Do not proceed to biological testing if the compound is precipitated, as it reduces bioavailability and scatters light.
-
Media Selection
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .
-
Why? Quinolines (especially fluoroquinolones) chelate divalent cations (
, ). Standard MHB lacks physiological cation levels, which can artificially lower MICs (false potency). CAMHB ensures the assay mimics in vivo ionic conditions ( , ).
Primary Screening: MIC & MBC Determination
Method: Broth Microdilution (Adapted from CLSI M07)[5][6]
Experimental Workflow (DOT Diagram)
Figure 1: Validated workflow for quinoline susceptibility testing, emphasizing the critical solubility checkpoint.
Detailed Protocol
-
Plate Setup: Use untreated polystyrene 96-well plates.
-
Rows A-G: 2-fold serial dilution of Quinoline (e.g., 64
g/mL to 0.125 g/mL). -
Row H: Controls (Growth Control, Sterility Control, Solvent Control).
-
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland suspension (~
CFU/mL) from fresh colonies. -
Dilute 1:100 in CAMHB to reach ~
CFU/mL.
-
-
Assay Assembly:
-
Add 50
L of diluted compound (2x concentration) to wells. -
Add 50
L of bacterial inoculum. -
Final System: Compound at 1x, Bacteria at ~
CFU/mL, DMSO <1%.
-
-
Incubation: 16–20 hours at 35°C ± 2°C (aerobic).
-
Readout (MIC): Determine the lowest concentration with no visible growth .
-
Crucial for Quinolines: If the compound is fluorescent, do not use automated fluorescence readers. Use manual visual scoring or Absorbance (OD600) with a background subtraction blank.
-
MBC Determination
-
Sample 10
L from the MIC well and the two wells above it (2x and 4x MIC). -
Spot onto drug-free Mueller-Hinton Agar (MHA).
-
Incubate 24h.
-
MBC Definition: The lowest concentration killing
of the initial inoculum (typically <5 colonies per spot).
Secondary Characterization: Time-Kill Kinetics[7][8]
MIC values are static. To determine if your quinoline is bactericidal (preferred for severe infections) or bacteriostatic , perform a Time-Kill assay.
Protocol:
-
Prepare tubes with CAMHB containing the quinoline at 1x MIC and 4x MIC . Include a growth control (no drug).
-
Inoculate with
CFU/mL. -
Incubate at 35°C with shaking (200 rpm).
-
Sampling: Remove aliquots at
hours. -
Quantification: Serially dilute in saline and plate on MHA. Count colonies.
Data Interpretation:
-
Bactericidal:
reduction in CFU/mL compared to the initial inoculum.[7][8] -
Bacteriostatic:
reduction.
Mechanism of Action (MoA): DNA Gyrase Inhibition
Quinolines target DNA Gyrase (Subunit A).[3] To prove your compound acts via this mechanism (and not just general membrane toxicity), use a DNA Supercoiling Inhibition Assay .
MoA Pathway Visualization
Figure 2: Mechanism of Action for quinoline-induced cell death via Gyrase poisoning.
Assay Protocol (Gel-Based)
-
Reaction Mix: Relaxed plasmid pBR322 DNA (
g) + E. coli DNA Gyrase (1-2 Units) + Assay Buffer (ATP, ). -
Treatment: Add test quinoline at varying concentrations (0.1 – 100
M). Include Ciprofloxacin as a positive control. -
Incubation: 30 min at 37°C.
-
Stop: Add SDS/Proteinase K to digest the enzyme.
-
Electrophoresis: Run on a 1% agarose gel without Ethidium Bromide (stain post-run).
-
Result:
-
Active Gyrase (No Drug): Converts relaxed DNA
Supercoiled DNA (fast migration). -
Inhibited Gyrase (With Drug): DNA remains relaxed (slow migration) or linearized.
-
Data Presentation & Acceptance Criteria
Table 1: Example Data Summary Format
| Compound ID | Organism | MIC ( | MBC ( | MBC/MIC Ratio | Phenotype |
| Q-001 | E. coli ATCC 25922 | 0.5 | 1.0 | 2 | Bactericidal |
| Q-001 | S. aureus ATCC 29213 | 4.0 | >32 | >8 | Bacteriostatic |
| Cipro (Ctrl) | E. coli ATCC 25922 | 0.015 | 0.03 | 2 | Bactericidal |
QC Acceptance Criteria
-
Growth Control: Must show turbidity (OD600 > 0.2) or confluent growth.
-
Sterility Control: Must be clear.
-
Solvent Control (1% DMSO): Must show no inhibition compared to Growth Control.
-
Reference Standard: Ciprofloxacin MIC must fall within CLSI ranges (e.g., E. coli ATCC 25922: 0.004–0.015
g/mL).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[6] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). "Mechanism of Quinolone Action and Resistance." Biochemistry, 53(10), 1565–1574.
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). "Methods for in vitro evaluating antimicrobial activity: A review." Journal of Pharmaceutical Analysis, 6(2), 71-79.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.
Sources
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- 2. academic.oup.com [academic.oup.com]
- 3. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance [mdpi.com]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. intertekinform.com [intertekinform.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. emerypharma.com [emerypharma.com]
Application Note: HPLC and LC-MS Quantification of 6-Fluoro-2-methylquinoline-8-carboxylic Acid
This Application Note and Protocol guide details the quantification of 6-Fluoro-2-methylquinoline-8-carboxylic acid , a specialized quinoline derivative often utilized as a pharmaceutical intermediate or scaffold in drug discovery (e.g., for potassium-competitive acid blockers or kinase inhibitors).
The guide addresses the specific analytical challenges posed by this molecule, including its zwitterionic character (basic quinoline nitrogen and acidic carboxyl group) and potential for metal chelation (8-position substitution).
Chemical Context & Analytical Strategy
Compound Profile:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₈FNO₂[1]
-
Molecular Weight: 205.19 g/mol
-
LogP (Predicted): ~2.1 (pH dependent)
-
pKa (Estimated):
(COOH), (Quinoline N)
Analytical Challenges:
-
Zwitterionic Behavior: At neutral pH, the molecule exists in equilibrium between cationic, anionic, and zwitterionic forms, leading to peak broadening or split peaks.
-
Chelation Potential: Substituents at the 8-position of the quinoline ring (like -COOH or -OH) can form stable complexes with trace metals (Fe, Ni) in stainless steel LC flow paths, causing severe peak tailing.
-
Solubility: Poor solubility in neutral aqueous buffers; requires acidic or high-organic diluents.
Method Selection Decision Matrix
The following decision tree outlines the logic for selecting the appropriate detection method based on sensitivity requirements and matrix complexity.
Figure 1: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sensitivity needs.
Method A: HPLC-UV Protocol (Purity & Assay)
Objective: Routine quantification for process chemistry, purity checks, and stability studies.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm | Endcapping reduces silanol interactions with the basic quinoline nitrogen. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5 adjusted with Formic Acid) | Acidic pH ensures the quinoline nitrogen is protonated ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Sharpens peaks compared to Methanol for fluoro-substituted aromatics. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 40°C | Elevated temperature reduces viscosity and improves mass transfer, sharpening peaks. |
| Detection | UV @ 254 nm (Primary), 280 nm (Secondary) | Quinoline core absorption maxima. |
| Injection Vol | 5 - 10 µL | Dependent on sample concentration. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial equilibration |
| 10.0 | 90 | Linear ramp to elute analyte |
| 12.0 | 90 | Wash column |
| 12.1 | 5 | Return to initial |
| 15.0 | 5 | Re-equilibration |
Sample Preparation (Solid/Powder)
-
Weighing: Accurately weigh 10 mg of the substance.
-
Dissolution: Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile + 0.1% Formic Acid). Note: Acid is crucial to ensure solubility.
-
Sonication: Sonicate for 5 minutes to ensure complete dissolution.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Method B: LC-MS/MS Protocol (Bioanalysis & Trace Impurity)
Objective: High-sensitivity quantification in biological matrices (plasma/tissue) or trace impurity profiling.
Mass Spectrometry Parameters (ESI+)
The presence of the basic quinoline nitrogen makes Positive Electrospray Ionization (ESI+) the preferred mode.
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 400°C
-
Desolvation Gas: 800 L/hr (N₂)
MRM Transitions (Multiple Reaction Monitoring):
-
Precursor Ion:
206.1 -
Quantifier Ion:
188.1 (Loss of from COOH/OH interaction) -
Qualifier Ion:
160.1 (Loss of or )
Note: The transition 206 -> 188 is characteristic of carboxylic acids adjacent to aromatic rings (ortho-effect dehydration).
LC Conditions (UHPLC)
| Parameter | Specification |
| Column | C18 UHPLC Column (e.g., Waters ACQUITY BEH C18), 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B (0-0.5 min) |
Bioanalytical Extraction Workflow
To handle the zwitterionic nature during extraction, pH control is critical.
Figure 2: Protein precipitation workflow optimized for acidic recovery.
Critical Step: The addition of 1% Formic Acid to the precipitation solvent (Acetonitrile) breaks any protein binding and ensures the carboxylic acid remains protonated, preventing loss during protein pelleting.
System Suitability & Validation Criteria
To ensure data integrity (Trustworthiness), the following criteria must be met before routine analysis.
System Suitability Test (SST)
Run 5 replicates of a standard solution (e.g., 10 µg/mL for HPLC, 100 ng/mL for LC-MS).
| Parameter | Acceptance Limit | Troubleshooting Failure |
| Retention Time %RSD | Check pump flow stability / Column equilibration. | |
| Peak Area %RSD | Check injector reproducibility / Ion suppression. | |
| Tailing Factor ( | Crucial: If tailing > 1.5, the column may have active silanols or metal contamination. Passivate system with 0.1% EDTA or switch to a "Shield" RP column. | |
| Resolution ( | Adjust gradient slope. |
Linearity & Range
-
HPLC-UV: Linear range typically 10 µg/mL to 500 µg/mL . (
) -
LC-MS/MS: Linear range typically 1 ng/mL to 1000 ng/mL . (
, weighted )
Troubleshooting "The 8-Position Problem"
The 8-carboxylic acid position relative to the quinoline nitrogen creates a "pocket" that can chelate iron from stainless steel frits or needles.
Symptoms:
-
Broad, tailing peaks.
-
Non-linear calibration at low concentrations (analyte gets "eaten" by the metal surfaces).
-
Carryover.
Solutions:
-
Chelating Additive: Add 5 µM Medronic Acid or 0.1% EDTA to Mobile Phase A. This masks free metal ions.
-
PEEK Hardware: Use PEEK tubing and PEEK-lined columns if available.
-
System Passivation: Flush the LC system with 30% Phosphoric Acid overnight (disconnect column first!) to remove iron oxide buildup.
References
-
PubChem. (n.d.). This compound. National Library of Medicine. Retrieved February 18, 2026, from [Link]
-
Sielc Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved February 18, 2026, from [Link]
-
Toujani, E., et al. (2023).[5] Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography. Methods and Objects of Chemical Analysis. Retrieved February 18, 2026, from [Link]
Sources
Application Note: Preclinical Characterization of Novel 6-Fluoro-2-methylquinoline-8-carboxylic Acid Derivatives
Introduction: The Fluorine-Methyl Synergy
The quinoline-8-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, distinct from the more common fluoroquinolone antibiotics (which are typically 4-oxo-3-carboxylic acids). The specific derivatization with 6-Fluoro and 2-Methyl substituents introduces a "push-pull" electronic and steric environment that warrants rigorous investigation.
-
The 6-Fluoro Effect: Fluorine at the C6 position is a canonical modification in quinoline pharmacology.[1][2] It blocks metabolic oxidation at this susceptible site (improving half-life) and increases lipophilicity (
), enhancing membrane permeability. Electronically, it exerts an inductive withdrawing effect ( ), which lowers the of the 8-carboxylic acid, potentially altering metal chelation affinity and receptor binding kinetics. -
The 2-Methyl Effect: The C2-methyl group introduces steric bulk adjacent to the ring nitrogen, potentially improving selectivity by hindering metabolic N-oxidation or preventing binding to off-target enzymes that require a flush surface at the pyridine-like ring face.
This guide outlines a standardized workflow to validate this novel scaffold, moving from chemical synthesis to biological validation.
Phase 1: Chemical Synthesis & Structural Validation
Before biological testing, the synthesis must be robust. For 8-carboxylic acid derivatives, a modified Doebner-Miller or Pfitzinger reaction is recommended to ensure regioselectivity.
Protocol 1.1: Synthetic Pathway (Recommended)
-
Starting Material: 4-Fluoro-2-aminobenzoic acid (or corresponding aniline).
-
Key Transformation: Condensation with crotonaldehyde (Doebner-Miller) or pyruvate derivatives followed by oxidation.
-
Critical QC Step: The 6-Fluoro regioisomer must be confirmed via
-NMR to ensure no scrambling occurred during cyclization.
Figure 1: Synthetic workflow for the generation of high-purity 6-Fluoro-2-methylquinoline-8-carboxylic acid.
Phase 2: Physicochemical Profiling
Novel derivatives often fail due to poor "drug-likeness." You must establish the baseline solubility and ionization profile early.
Protocol 2.1: Potentiometric and Determination
Objective: Determine the ionization constant of the 8-COOH group and lipophilicity at physiological pH.
-
Preparation: Dissolve 5 mg of compound in 0.5 mL DMSO.
-
Titration: Dilute into 20 mL of degassed water (
). Titrate using 0.1 M KOH and 0.1 M HCl using a standardized potentiometric titrator (e.g., Sirius T3). -
Data Analysis:
-
Expected
: The 6-F group will likely lower the acid (approx. 3.5–4.5) compared to the non-fluorinated parent. -
: Measure distribution coefficient in Octanol/Buffer system. Target range:
for oral bioavailability.
-
Phase 3: Antimicrobial Profiling (MIC)
Given the structural similarity to DNA gyrase inhibitors, the primary biological screen should be antibacterial.
Protocol 3.1: Broth Microdilution Assay (CLSI M07 Standard)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) panels.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Resazurin dye (0.01%) for visual readout.
-
96-well clear flat-bottom plates.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Select 3-5 colonies from an overnight agar plate.
-
Suspend in saline to match 0.5 McFarland standard (
CFU/mL). -
Dilute 1:150 in CAMHB to reach a working concentration of
CFU/mL .
-
-
Compound Dilution:
-
Prepare a
stock in DMSO. -
Add
CAMHB to columns 2-12 of the 96-well plate. -
Add
of compound stock to column 1. -
Perform 2-fold serial dilution from column 1 to 10. Discard
from column 10. -
Controls: Column 11 = Growth Control (Bacteria + No Drug). Column 12 = Sterility Control (Media only).
-
-
Assay Initiation:
-
Add
of the diluted bacterial inoculum to wells 1-11. Final volume: . Final bacterial density: CFU/mL .[3]
-
-
Incubation:
-
Incubate at
for 16–20 hours (aerobic).[3]
-
-
Readout:
-
Add
Resazurin (0.01%). Incubate for 1-2 hours. -
Blue = No Growth (Inhibition). Pink = Growth (Metabolic reduction).
-
MIC Definition: Lowest concentration preventing the Blue
Pink color change.
-
Data Reporting Table:
| Compound ID | Organism | Strain ID | MIC ( | Reference (Ciprofloxacin) |
| 6-F-2-Me-Q-8-COOH | S. aureus | ATCC 29213 | [Data] | 0.12 - 0.5 |
| E. coli | ATCC 25922 | [Data] | 0.004 - 0.015 | |
| P. aeruginosa | ATCC 27853 | [Data] | 0.25 - 1.0 |
Phase 4: Cytotoxicity Profiling (MTT)
To ensure the antimicrobial activity is not due to general protoplasmic poisoning, and to screen for potential anticancer activity (intercalation), an MTT assay is required.
Protocol 4.1: Mammalian Cell Viability Assay
Objective: Determine
Step-by-Step Methodology:
-
Seeding:
-
Seed cells at
to cells/well in 96-well plates containing DMEM + 10% FBS. -
Incubate 24h at
, 5% for attachment.
-
-
Treatment:
-
Add
of compound (serially diluted in media, max 0.5% DMSO final). -
Incubate for 48 hours .
-
-
MTT Addition:
-
Add
MTT reagent ( in PBS). -
Incubate for 3–4 hours until purple formazan crystals form.
-
-
Solubilization:
-
Carefully aspirate media.
-
Add
DMSO to dissolve crystals. Shake plate for 10 mins.
-
-
Measurement:
-
Measure Absorbance at 570 nm (reference 630 nm).
-
-
Calculation:
-
Fit dose-response curve to calculate
.
-
Experimental Logic & Decision Tree
The following diagram illustrates the decision-making process based on the data generated from Phases 2, 3, and 4.
Figure 2: Go/No-Go decision tree for early-stage characterization.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[3] [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Kopinathan, A., et al. (2013). Synthesis and biological evaluation of 8-substituted quinoline-2-carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 23(23), 6301-6305. [Link]
Sources
High-Precision Characterization of Quinoline Derivatives as MRP2 (ABCC2) Inhibitors
Abstract & Strategic Context
Multidrug Resistance Protein 2 (MRP2/ABCC2) is a critical efflux transporter located on the apical membrane of hepatocytes (canalicular), renal proximal tubules, and enterocytes.[1][2] Its physiological role is the elimination of amphiphilic organic anions, including glutathione, glucuronide, and sulfate conjugates.[1] In oncology, MRP2 overexpression confers resistance to anionic chemotherapeutics (e.g., methotrexate, cisplatin, anthracyclines).[1]
The quinoline scaffold (benzopyridine) is a privileged structure in medicinal chemistry due to its ability to interact with the hydrophobic transmembrane domains of ABC transporters. While often associated with P-glycoprotein (P-gp) inhibition, specific quinoline derivatives (e.g., MK-571 analogues, sitamaquine, and novel 2-arylquinoline derivatives) have shown potent inhibitory activity against MRP2.[1]
This guide details the protocols for characterizing quinoline-based MRP2 inhibitors, prioritizing the Vesicular Transport Assay as the gold standard for kinetic profiling, supported by cell-based accumulation assays.[1]
Mechanistic Insight: The Quinoline-MRP2 Interaction
2.1 Structural Basis of Inhibition
MRP2 transports substrates via an ATP-dependent "switch" mechanism. Quinoline derivatives typically act as competitive or non-competitive inhibitors by binding to the transmembrane domains (TMDs), specifically interacting with hydrophobic pockets that overlap with substrate binding sites.[1]
-
Pharmacophore Requirements (SAR):
-
Planar Aromaticity: The bicyclic quinoline ring provides the necessary pi-pi stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the MRP2 binding pocket.[1]
-
Nitrogen Basicity: The quinoline nitrogen (N-1) often participates in hydrogen bonding or electrostatic interactions.
-
Lipophilicity: A logP > 3.0 is often required for the compound to partition effectively into the lipid bilayer and access the lateral binding gates of the transporter.
-
Substituents: Introduction of a carboxylic acid (as seen in MK-571) or bulky hydrophobic groups (e.g., benzoyl) at positions 6 or 8 enhances MRP2 specificity over P-gp.[1]
-
2.2 Visualization: Transport & Inhibition Pathway [1]
Caption: Schematic of MRP2 transport cycle and interference points by quinoline derivatives (Competitive binding at TMD or allosteric modulation).
Primary Protocol: Vesicular Transport Assay
Why this is the Gold Standard: Unlike cell-based assays, vesicular transport assays use inside-out membrane vesicles.[1] This allows direct access to the transporter's binding site (now facing the buffer) without the confounding variables of cytosolic metabolism, intracellular pH, or passive permeability.
3.1 Materials & Reagents
-
Membranes: Sf9 or HEK293 vesicles overexpressing human MRP2 (ABCC2).
-
Control: Mock-transfected vesicles (essential for background subtraction).
-
-
Probe Substrate:
-
Estradiol-17β-glucuronide (E217bG): The physiological standard. [3H]-labeled for radiometric detection.
-
5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF): A fluorescent surrogate (generated from CDCFDA).[1]
-
-
Reference Inhibitor: Benzbromarone (Specific MRP2) or MK-571 (General MRP).
-
Reaction Buffer: 50 mM MOPS-Tris (pH 7.0), 70 mM KCl, 7.5 mM MgCl2.[1]
-
ATP Mix: 4 mM MgATP (Active transport).
-
AMP Mix: 4 mM MgAMP (Passive diffusion control).
3.2 Experimental Workflow
-
Preparation:
-
Thaw vesicles rapidly at 37°C and place on ice.
-
Pass vesicles through a 27-gauge needle (10x) to reduce aggregation.
-
-
Plate Setup (96-well):
-
Reaction:
-
Pre-incubate vesicles + compound for 5 min at 37°C.
-
Start: Add Probe Substrate (e.g., 50 µM E217bG).[1]
-
Incubate: 2-10 minutes (must remain in the linear phase).
-
-
Termination:
-
Stop: Add 200 µL ice-cold washing buffer.
-
Filter: Rapidly transfer to 96-well glass fiber filter plate (pre-soaked in BSA).
-
Wash: 5x with 200 µL ice-cold buffer.
-
-
Detection:
-
Liquid Scintillation Counting (for [3H]-E217bG) or Fluorescence Plate Reader (for CDCF).[1]
-
3.3 Data Analysis
Calculate the Net Transporter-Specific Uptake :
Calculate Percent Inhibition :
Fit data to a non-linear regression model (Sigmoidal dose-response) to determine IC50 .
Secondary Protocol: Cell-Based Accumulation Assay
Purpose: Validates if the quinoline derivative can permeate the cell membrane to reach the transporter in a whole-cell context.
4.1 Cell Model
-
MDCKII-MRP2 or Caco-2 cells.
-
Probe: 5-CFDA (5-Carboxyfluorescein diacetate).[3]
4.2 Workflow
-
Seeding: Seed cells in 96-well black/clear-bottom plates. Grow to confluence (2-3 days).
-
Dosing:
-
Wash cells with HBSS.
-
Add Test Quinoline (various concentrations) + 5-CFDA (5 µM).
-
Incubate for 30-60 mins at 37°C.
-
-
Lysis & Read:
-
Wash cells 3x with ice-cold PBS (stops efflux).
-
Lyse cells (1% Triton X-100).
-
Measure Fluorescence (Ex 485 nm / Em 530 nm).
-
-
Interpretation:
-
Inhibition = Increased Fluorescence. Since MRP2 pumps 5-CF out, inhibiting MRP2 causes 5-CF to accumulate inside the cell.[1]
-
Visualization: Experimental Workflow
Caption: Step-by-step workflow for the Vesicular Transport Assay to determine MRP2 inhibition kinetics.
Data Presentation & Interpretation
When reporting results for quinoline derivatives, summarize data in the following format:
| Compound ID | Structure Class | IC50 (µM) | Inhibition Type | Probe Substrate | Reference |
| MK-571 | Leukotriene Antagonist | 0.6 - 1.5 | Competitive | E217bG | [1] |
| Sitamaquine | 8-Aminoquinoline | ~15.0 | Mixed | 5-CF | [2] |
| Novel Quinoline | 2-Arylquinoline | Experimental | Determine via Lineweaver-Burk | CDCF | -- |
Troubleshooting Tips:
-
High Background in AMP: Indicates the quinoline might be damaging the membrane (detergent effect) or the probe has high passive permeability. Check vesicle integrity.
-
Low Signal Window: Ensure vesicles are "inside-out". Use a positive control (e.g., Benzbromarone 100 µM) to validate the batch.
-
Solubility: Quinolines can be hydrophobic. Ensure DMSO concentration is <0.5% in the final assay buffer to avoid inhibiting the transporter via solvent effects.
References
-
Vezmar, M., et al. (1997).[1][8] "Direct binding of chloroquine to the multidrug resistance protein (MRP): possible role for MRP in chloroquine drug transport and resistance in tumor cells." Biochemical and Biophysical Research Communications.
-
Garnier, T., et al. (2006).[1][9] "Sitamaquine Overcomes ABC-Mediated Resistance to Miltefosine and Antimony in Leishmania."[10] Antimicrobial Agents and Chemotherapy.
-
Ghodsi, R., et al. (2016).[1] "Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors." Iranian Journal of Basic Medical Sciences.
-
NIH/NCBI. "The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2." Current Protocols in Toxicology.
-
Evotec. "BSEP, MRP2, MRP3 & MRP4 Inhibition Assay Protocol."
Sources
- 1. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ABCC2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct binding of chloroquine to the multidrug resistance protein (MRP): possible role for MRP in chloroquine drug transport and resistance in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells [mdpi.com]
- 8. Reversal of MRP-mediated doxorubicin resistance with quinoline-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sitamaquine as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sitamaquine Overcomes ABC-Mediated Resistance to Miltefosine and Antimony in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
identifying common side products in 6-Fluoro-2-methylquinoline-8-carboxylic acid synthesis
Technical Support Center: Synthesis of 6-Fluoro-2-methylquinoline-8-carboxylic acid
Introduction
Welcome to the technical support guide for the synthesis of this compound. This molecule is a key building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Its synthesis, while based on established chemical principles, presents several challenges where the formation of side products can significantly impact yield and purity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanisms, the causal factors behind the formation of common impurities, and field-proven troubleshooting strategies to mitigate these issues. Our goal is to equip you with the expertise to anticipate, identify, and resolve common synthetic hurdles, ensuring a robust and reproducible process.
Part 1: Overview of a Common Synthetic Strategy
A prevalent and logical approach to synthesizing this compound involves a two-stage process:
-
Stage 1: Construction of the Quinoline Core. A Doebner-von Miller reaction is frequently employed to build the substituted quinoline scaffold. This involves reacting an appropriately substituted aniline with an α,β-unsaturated carbonyl compound under strong acid catalysis. For our target, this typically means reacting 4-fluoro-2-methylaniline with crotonaldehyde to form 6-fluoro-2,8-dimethylquinoline.
-
Stage 2: Functional Group Interconversion. The final step involves the selective oxidation of the methyl group at the 8-position to a carboxylic acid. This transformation requires careful selection of oxidizing agents to avoid side reactions, such as oxidation of the 2-methyl group or degradation of the quinoline ring system.
Below is a workflow diagram illustrating this common synthetic pathway.
Caption: A common two-stage synthetic workflow for the target molecule.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Issue 1: Significant Tar Formation and Low Yield in Stage 1
Q: My Doebner-von Miller reaction to form the quinoline core results in a large amount of black, intractable tar and a very low yield of the desired 6-fluoro-2,8-dimethylquinoline. What is causing this and how can I fix it?
A: This is the most common problem in Skraup and Doebner-von Miller syntheses.[1] The primary cause is the acid-catalyzed self-condensation and polymerization of the highly reactive α,β-unsaturated carbonyl compound (crotonaldehyde) under the harsh reaction conditions.[1]
Causality & Troubleshooting:
-
Control Reagent Addition: The polymerization is often an exothermic chain reaction. Adding the crotonaldehyde slowly and sub-surface to the heated acidic solution of the aniline can help maintain control and minimize its concentration at any given moment, favoring the desired reaction pathway over self-polymerization.
-
Temperature Optimization: Excessive heat accelerates polymerization. It is critical to maintain the lowest temperature that allows for a reasonable reaction rate. A stepwise heating profile can also prevent dangerous exotherms.
-
Catalyst Moderation: While strong acids are necessary, their concentration is key. Screening different Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, SnCl₄) can identify an optimal catalyst that promotes quinoline formation without excessively driving polymerization.[2]
-
Use of a Moderator: In the related Skraup synthesis, moderators like ferrous sulfate are used to make the reaction less violent.[3][4] While the Doebner-von Miller is typically less vigorous, a similar principle of controlling the reaction rate is beneficial.
Issue 2: Product is Contaminated with a Dihydro- impurity
Q: My NMR and MS data for the 6-fluoro-2,8-dimethylquinoline product show signals corresponding to a compound with two extra hydrogens. What is this impurity?
A: You are likely observing the presence of 6-fluoro-2,8-dimethyl-1,2-dihydroquinoline. The final step of the Doebner-von Miller mechanism is the oxidation of this dihydroquinoline intermediate to the fully aromatic quinoline.[1][4] If this oxidation is incomplete, the dihydro- species will contaminate your product.
Causality & Troubleshooting:
-
Insufficient Oxidizing Agent: The reaction relies on an oxidizing agent to achieve aromatization. This can be an external agent or, in some variations, another molecule of the Schiff base intermediate. Ensure your conditions are sufficiently oxidative.
-
Reaction Time and Temperature: Aromatization may require higher temperatures or longer reaction times than the initial cyclization. Ensure the reaction is held at the appropriate temperature for a sufficient duration after the initial condensation.
-
Post-Reaction Oxidation: If the impurity is consistently present, you can treat the crude product mixture with a mild oxidizing agent like manganese dioxide (MnO₂) or bubbling air through the solution in the presence of a catalyst before workup to drive the conversion to completion.
Issue 3: Incomplete or Non-Selective Oxidation in Stage 2
Q: During the oxidation of 6-fluoro-2,8-dimethylquinoline, I am getting a mixture of products, including unreacted starting material, the desired carboxylic acid, and what appears to be an aldehyde. How can I improve selectivity?
A: This is a classic challenge of functional group interconversion on a multi-functionalized molecule. The two methyl groups (at C2 and C8) have different reactivities, and the oxidation process can be difficult to drive to completion without causing side reactions.
Key Side Products & Mitigation Strategies:
| Side Product Name | Chemical Structure | Causality & Identification | Troubleshooting Steps |
| 6-Fluoro-2-methylquinoline-8-carbaldehyde | C₁₁H₈FNO | Incomplete Oxidation: The oxidation of a methyl group to a carboxylic acid proceeds through an alcohol and then an aldehyde intermediate. Insufficient oxidant or reaction time can cause the reaction to stall at the aldehyde stage.[5] Identify by a new aldehyde proton signal (~10 ppm) in ¹H NMR and a corresponding M+ peak in MS. | 1. Increase the equivalents of the oxidizing agent. 2. Extend the reaction time and monitor carefully by TLC or HPLC. 3. Ensure the reaction temperature is adequate to overcome the activation energy for the aldehyde-to-acid step. |
| 6-Fluoro-8-methylquinoline-2-carboxylic Acid | C₁₁H₈FNO₂ | Poor Regioselectivity: The 2-methyl group is also susceptible to oxidation. Its reactivity relative to the 8-methyl group depends heavily on the chosen oxidant and conditions. Identify by detailed 2D NMR (HMBC, NOESY) to confirm the position of the remaining methyl group relative to the carboxylic acid. | 1. Choice of Oxidant: Selenium dioxide (SeO₂) is often used for oxidizing methyl groups on heteroaromatic rings but can sometimes be unselective.[6] A milder, more sterically hindered oxidant might favor the less-hindered 8-position. 2. Temperature Control: Lowering the reaction temperature may enhance selectivity. |
| Ring-Opened Products | Various | Over-Oxidation: Harsh oxidizing agents, particularly potassium permanganate (KMnO₄) under vigorous conditions, can cleave the benzene portion of the quinoline ring system, leading to a complex mixture of degradation products.[7] Identify by the disappearance of aromatic signals in NMR and a complex pattern of smaller fragments in GC-MS. | 1. Avoid overly harsh oxidants like hot, concentrated KMnO₄. 2. If using KMnO₄, employ milder conditions (e.g., buffered, lower temperature). 3. Consider alternative methods like cobalt-catalyzed aerobic oxidation. |
Part 3: Visualization of Side Product Formation Pathways
The following diagram illustrates the desired synthetic route and the key diversion points that lead to the formation of common impurities.
Caption: Divergent pathways in the oxidation stage leading to common side products.
Part 4: Analytical Protocols for Impurity Identification
Accurate identification of side products is crucial for effective troubleshooting.
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
-
Plate: Silica gel 60 F₂₅₄.
-
Mobile Phase: A starting point is a 70:30 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed to achieve good separation (Rf of the product ~0.3-0.4).
-
Visualization:
-
UV Lamp (254 nm): The quinoline ring is UV active and will appear as a dark spot.
-
Iodine Chamber: Stains most organic compounds.
-
Potassium Permanganate (KMnO₄) Stain: The starting material (dimethyl) and aldehyde intermediate will be readily oxidized and show a yellow spot on a purple background. The carboxylic acid product will be less reactive.
-
-
Interpretation: The carboxylic acid product is significantly more polar than the dimethyl starting material and will have a much lower Rf value. The aldehyde intermediate will have an Rf value between the starting material and the final product.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid to ensure protonation and good peak shape).
-
Detection: UV detector set to a wavelength where the quinoline core absorbs strongly (e.g., 254 nm or 310 nm).
-
Interpretation: Expect elution in order of decreasing polarity: Carboxylic Acid -> Aldehyde -> Dimethyl starting material.
Table 1: Key Analytical Signatures for Product and Side Products
| Compound | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (Key Features) | Expected Mass Spec (EI+) |
| 6-Fluoro-2,8-dimethylquinoline | 175.21 | Two distinct methyl singlets (~2.5-2.7 ppm). Aromatic protons in the 7-8 ppm range. | m/z = 175 (M+) |
| 6-Fluoro-2-methylquinoline-8-carbaldehyde | 189.19 | One methyl singlet. A downfield aldehyde proton singlet (~10 ppm). | m/z = 189 (M+), 188 (M-H), 160 (M-CHO) |
| This compound (Target) | 205.19 | One methyl singlet. Absence of the 8-methyl signal. A broad carboxylic acid proton signal (>12 ppm, often not observed). Aromatic proton ortho to COOH will be shifted downfield. | m/z = 205 (M+), 188 (M-OH), 160 (M-COOH) |
| 6-Fluoro-8-methylquinoline-2-carboxylic Acid | 205.19 | One methyl singlet. Absence of the 2-methyl signal. Aromatic proton ortho to the nitrogen will be significantly shifted. | m/z = 205 (M+), 160 (M-COOH) |
References
-
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace@UKZN. Retrieved from [Link]
- Combes quinoline synthesis. (n.d.). Google Arts & Culture.
-
Doebner–Miller reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020, February 3). YouTube. Retrieved from [Link]
-
Preparation and Properties of Quinoline. (n.d.). SlideShare. Retrieved from [Link]
-
Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst. (2002). Photochemical & Photobiological Sciences, 1, 133-135. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. (2011). MedChemComm, 2(10), 1015-1019. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
troubleshooting the Doebner-von Miller reaction for quinoline synthesis
Technical Support Center: Doebner-von Miller Quinoline Synthesis
Introduction
Welcome to the Advanced Synthesis Support Module. You are likely here because your reaction flask contains a viscous black tar instead of the golden oil you expected. You are not alone. The Doebner-von Miller reaction is notoriously capricious, historically earning a reputation for "gunk" formation due to the polymerization of unstable intermediates.
This guide moves beyond the textbook definitions. We treat the reaction as a competing system between kinetic polymerization and thermodynamic cyclization . By controlling this balance, you can suppress tar formation and drive the reaction toward the quinoline scaffold.
⚠️ SAFETY WARNING: This reaction frequently involves violent exotherms and the release of toxic gases (crotonaldehyde). Always perform these reactions behind a blast shield with a dedicated cooling bath ready.
Module 1: The "Tar" Problem (Polymerization Control)
Q: Why does my reaction mixture turn into an intractable black polymer?
A: The "tar" is polymerized
The Fix: The Biphasic Modification Do not run this in a single aqueous phase. Use a biphasic system (Toluene/HCl or CH₂Cl₂/HCl). The organic solvent sequesters the reactive aldehyde/ketone, keeping its concentration low in the aqueous acid phase where the aniline resides. This "slow release" mechanism prevents the runaway polymerization.
Visualizing the Failure Point:
Caption: The kinetic competition: The
Module 2: The Oxidation Bottleneck
Q: My NMR shows aliphatic protons in the ring (dihydroquinoline). Why isn't it aromatic?
A: The reaction mechanism is not fully oxidative by default.[1][2] The final step requires the loss of two hydrogen atoms. In the traditional mechanism, the Schiff base (imine) formed in the reaction acts as the hydrogen acceptor (oxidant), getting reduced to a tetrahydroquinoline byproduct.
-
Consequence: Theoretical maximum yield is limited to ~50% because half your starting material is consumed acting as an oxidant [1].
The Fix: Add an External Oxidant Do not rely on the "disproportionation" mechanism. Add a co-oxidant to drive the equilibrium to the aromatic quinoline.
| Oxidant | Pros | Cons | Recommendation |
| Iodine (I₂) | Mild, efficient, inexpensive. | Requires workup to remove iodide. | Highly Recommended (1-5 mol% often sufficient as catalyst with air) [2]. |
| p-Chloranil | Very clean conversion. | Expensive, difficult to remove residues. | Use for small-scale medicinal chemistry. |
| Nitrobenzene | Classic "Skraup" oxidant.[3] | High boiling point, toxic, difficult workup. | Avoid (Outdated). |
| Air (O₂) | Free. | Slow, requires vigorous stirring. | Good for large scale if time permits. |
Module 3: Regioselectivity (The meta-Substituent Dilemma)
Q: I used 3-methylaniline (meta-toluidine) and got a mixture of isomers. Can I control this?
A: This is the classic "5 vs. 7" problem. Cyclization onto the aromatic ring can occur at two positions ortho to the amine.
-
Steric Control: Generally favors the 7-substituted quinoline (closure para to the substituent) to avoid steric clash at the crowded 5-position.
-
Electronic Control: Strongly electron-donating groups (EDGs) activate the para position, reinforcing the 7-isomer preference.
Troubleshooting Table:
| Precursor | Major Product | Reason |
| 3-Methylaniline | 7-Methylquinoline | Sterics hinder the 5-position. |
| 3-Methoxyaniline | 7-Methoxyquinoline | EDG activates para (7-pos); sterics hinder 5-pos. |
| 3-Chloroaniline | Mixture (7-Cl major) | Weak deactivation + sterics still favor 7, but less selective. |
| 3-Nitroaniline | Failure / Mixture | Strong deactivation prevents cyclization; if it works, regiocontrol is poor. |
Advanced Tip: If you absolutely need the 5-isomer , the Doebner-Miller is not the right tool. Switch to the Combes Quinoline Synthesis or a lithiation/cyclization strategy.
Standard Operating Procedure (SOP): Modified Biphasic Protocol
This protocol utilizes the biphasic modification to minimize polymerization and Iodine as a co-oxidant [3].
Reagents:
-
Aniline (10 mmol)
-
Aldehyde/Ketone (e.g., Crotonaldehyde) (12-15 mmol)
-
HCl (6M, 15 mL)
-
Toluene (10 mL)
-
Iodine (0.5 mmol, 5 mol%)
Workflow:
-
Preparation: In a round-bottom flask, dissolve Aniline in 6M HCl. Add Toluene and Iodine.
-
Controlled Addition: Heat the biphasic mixture to reflux (vigorous stirring is essential to mix phases).
-
Injection: Dissolve the Aldehyde/Enone in a small amount of Toluene. Add this solution dropwise over 30-60 minutes via a syringe pump or addition funnel.
-
Why? Keeps the concentration of free enone low, preventing polymerization.
-
-
Reaction: Reflux for 2-4 hours. Monitor by TLC (Note: The intermediate dihydroquinoline may appear different; look for the aromatic spot).
-
Workup:
Troubleshooting Logic Tree
Caption: Decision matrix for common Doebner-von Miller failure modes.
References
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
-
Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Doebner-von Miller Quinoline Synthesis: The Cyclization Step. The Journal of Organic Chemistry, 54(6), 1269–1274.
-
Matsugi, M., Tabusa, F., & Minamikawa, J. (2000).[5] Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines.[4][5][6][7][8] Tetrahedron Letters, 41(44), 8523-8525.
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. Research Portal [research.usc.edu.au]
- 8. scispace.com [scispace.com]
optimizing reaction conditions for the synthesis of fluorinated quinolines
Topic: Optimizing Reaction Conditions for the Synthesis of Fluorinated Quinolines Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals
Technical Support Center: Fluorinated Quinoline Synthesis
Welcome to the Advanced Synthesis Support Module. As a Senior Application Scientist, I understand that introducing fluorine into the quinoline scaffold is not merely a substitution—it is a fundamental perturbation of the electronic and physicochemical landscape of the molecule. Fluorine’s high electronegativity (3.98 Pauling) and small van der Waals radius (1.47 Å) create unique challenges in reactivity (ring deactivation) and solubility.
This guide moves beyond standard textbook procedures to address the specific "pain points" of synthesizing fluorinated quinolines, offering self-validating protocols and mechanistic troubleshooting.
Module 1: Method Selection & Strategic Planning
Before mixing reagents, you must select the synthetic route that aligns with your regiochemical requirements and available starting materials.
Q1: Which synthetic pathway should I choose for my specific fluorinated isomer?
A: The choice depends heavily on the position of the fluorine atom and the tolerance for isomers.
-
Skraup/Doebner-Miller: Best for unsubstituted pyridine rings fused to fluorinated benzenes.
-
Constraint:3-Fluoroaniline often yields a mixture of 5-fluoro and 7-fluoroquinoline due to weak directing effects.
-
Constraint:4-Fluoroaniline yields 6-fluoroquinoline exclusively.
-
-
Friedländer: The "Gold Standard" for regiocontrol.
-
Advantage: Uses pre-functionalized 2-aminoaryl ketones, guaranteeing the position of the fluorine.
-
Constraint: Synthesis of the fluorinated 2-amino precursor can be multi-step.
-
-
Transition Metal Catalysis (Larock/C-H Activation): Best for late-stage functionalization or complex substitution patterns.
Decision Matrix: Synthetic Route Selection
Figure 1: Decision tree for selecting the optimal synthetic route based on structural requirements.
Module 2: Troubleshooting Classical Methods (Skraup/Combes)
Q2: My Skraup reaction with fluoroaniline yields mostly tar/polymer. How do I fix this?
A: This is the most common failure mode. Fluorine is electron-withdrawing, which deactivates the benzene ring toward the electrophilic cyclization step. To compensate, operators often increase heat, which promotes polymerization of the acrolein intermediate (the "tar").
Corrective Protocol:
-
Moderator Addition: Add Ferrous Sulfate (FeSO₄) . It acts as a radical scavenger and redox buffer, preventing runaway polymerization of acrolein.
-
Microwave Irradiation: Switch from conductive heating to microwave heating. This provides rapid, uniform energy transfer, overcoming the high activation energy barrier caused by fluorine deactivation without prolonged exposure to charring temperatures.
-
Solvent Switch: Use ionic liquids (e.g., [bmim][BF4]) or sulfolane instead of neat sulfuric acid to temper the harshness while maintaining high dielectric heating efficiency.
Q3: I am seeing low yields due to "runaway" exotherms. How do I control the reaction?
A: The Skraup reaction has a notorious induction period followed by a violent exotherm.
-
The Cause: Accumulation of unreacted acrolein (generated in situ from glycerol) before the cyclization initiates.
-
The Fix: Do not add all reagents at once. Use a programmed addition :
-
Heat the acid/aniline mixture first.
-
Add the glycerol/oxidant mixture dropwise at a rate that matches the consumption (maintain a steady reflux, not a violent boil).
-
Module 3: Optimization & Metal-Catalyzed Approaches
Q4: How do I improve the solubility of fluorinated quinolines during workup?
A: Fluorination increases lipophilicity (logP) but can paradoxically reduce solubility in common organic solvents due to strong crystal lattice energy (pi-stacking interactions enhanced by F).
-
Extraction: Standard ether/DCM extractions often fail. Use n-Butanol or Ethyl Acetate/THF mixtures for extraction from the neutralized aqueous phase.
-
pH Control: Fluorine reduces the basicity of the quinoline nitrogen (pKa drops from ~4.9 to ~2-3 depending on position). You must adjust the aqueous phase to pH 8-9 (not just neutral) to ensure the quinoline is in the free base form for extraction.
Q5: Can I use transition metals to avoid harsh acid conditions?
A: Yes. The Larock Indole Synthesis or Pd-catalyzed oxidative cyclization are excellent alternatives.
Comparative Data: Catalyst Performance for 6-Fluoroquinoline Synthesis
| Parameter | Classical Skraup | Pd-Catalyzed Cyclization | Friedländer (Base) |
| Reagents | Glycerol, H₂SO₄, PhNO₂ | Pd(OAc)₂, Ag₂CO₃, Alkyne | 2-Amino-5-F-benzaldehyde |
| Temperature | 140–150 °C | 80–100 °C | 60–80 °C |
| Yield | 35–55% | 75–90% | 85–95% |
| Regioselectivity | Moderate (Isomer mix likely) | High | Perfect |
| Tolerance | Low (Acid sensitive groups fail) | High | High |
Module 4: Experimental Protocols
Protocol A: Microwave-Assisted Modified Skraup Synthesis
Best for rapid library generation of simple fluoroquinolines.
Reagents:
-
4-Fluoroaniline (10 mmol)
-
Glycerol (30 mmol)
-
Iodine (0.5 mmol) - Replaces toxic nitrobenzene/arsenic acid.
-
Dodecyl sulfate (SDS) (catalytic) - Surfactant to improve mixing.
-
Conc. H₂SO₄ (catalytic amount, not solvent).
Step-by-Step:
-
Setup: In a microwave-safe vial, mix 4-fluoroaniline, glycerol, and iodine. Add SDS (10 mol%).
-
Acidification: Add H₂SO₄ (2 equiv) dropwise with cooling (Ice bath). Caution: Exothermic.
-
Reaction: Seal the vial. Irradiate at 140 °C for 10-15 minutes (Power: 150W, Max Pressure: 250 psi).
-
Quench: Pour reaction mixture into crushed ice (50 g).
-
Neutralization: Basify with 20% NaOH to pH 10. Note: Higher pH required due to lower basicity of F-quinoline.
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL) . (Avoid Ether).
-
Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: Friedländer Synthesis (Regiocontrolled)
Best for 3-substituted fluoroquinolines.
Reagents:
-
2-Amino-5-fluorobenzaldehyde (1.0 equiv)
-
Ethyl acetoacetate (1.2 equiv)
-
Piperidine (catalytic, 10 mol%)
-
Ethanol (Solvent)
Step-by-Step:
-
Mixing: Dissolve 2-amino-5-fluorobenzaldehyde in Ethanol (0.5 M).
-
Addition: Add Ethyl acetoacetate and Piperidine.
-
Reflux: Heat to reflux (78 °C) for 4–6 hours. Monitor by TLC (F-quinolines often fluoresce blue under UV).
-
Workup: Cool to room temperature. The product often precipitates directly.
-
Isolation: Filter the solid. Wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.
Visualizing the Optimization Workflow
Figure 2: Workflow for optimizing regioselectivity and reaction conditions.
References
-
Skraup Reaction Mechanism & Modifications: Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions.
-
Microwave-Assisted Synthesis of Quinolines: Gould, S. J., et al. (2006). Microwave-assisted Skraup reaction.
-
Green Chemistry Approaches (Glycerol/Q-Tubes): Almarzouq, M., & Elnagdi, M. H. (2019).[1] Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis.
-
Regioselectivity in Quinoline Synthesis: Theoclitou, M. E., & Robinson, L. A. (2002). Solid-Phase Synthesis of 2,4-Disubstituted Quinolines.
-
Solubility & Physicochemical Properties of Fluoroquinolines: Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.
Sources
preventing polymer formation during the Skraup synthesis of quinolines
<Technical Support Center: Skraup Quinoline Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Polymer Formation
Welcome to the Technical Support Center for the Skraup Synthesis of Quinolines. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights to troubleshoot and prevent one of the most common pitfalls of this powerful reaction: polymer formation. The following sections are structured in a question-and-answer format to directly address the challenges you may encounter.
Part 1: Understanding the Core Problem - Polymerization
This section delves into the fundamental reasons behind the unwanted polymerization that often plagues the Skraup synthesis, leading to the formation of intractable tar and significantly reducing the yield of your desired quinoline product.[1][2]
Question 1: What is the primary cause of polymer and tar formation in the Skraup synthesis?
Answer: The primary culprit is the acid-catalyzed polymerization of acrolein.[3] The Skraup reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein (propenal), an α,β-unsaturated aldehyde.[4] Under the highly acidic and exothermic conditions of the reaction, acrolein readily polymerizes, creating long-chain polymers that manifest as a thick, dark, and often intractable tar.[1][3] This side reaction not only consumes the key three-carbon unit required for quinoline ring formation but also makes product isolation and purification exceedingly difficult.[5][6]
Question 2: How do reaction conditions contribute to this polymerization?
Answer: The harsh conditions inherent to the Skraup synthesis create a perfect storm for polymerization.[7]
-
High Acidity: The concentrated sulfuric acid that is essential for glycerol dehydration also acts as a potent catalyst for the polymerization of the resulting acrolein.[2]
-
High Temperature: The reaction is notoriously exothermic and often requires external heating to proceed to completion.[8] Elevated temperatures significantly accelerate the rate of polymerization, often more so than the desired cyclization reaction.[2][3] An uncontrolled exotherm is a hallmark of runaway polymerization.[1]
Part 2: Proactive Prevention Strategies
Preventing polymerization before it starts is the most effective strategy for a successful Skraup synthesis. This section provides actionable guidance on experimental design and reagent selection.
Question 3: How can I moderate the reaction's violent exotherm to prevent runaway polymerization?
Answer: Controlling the powerful exotherm is critical for both safety and yield. The most widely accepted and effective method is the addition of a moderator, with ferrous sulfate (FeSO₄) being the traditional and most recommended choice.[4][9]
-
Mechanism of Action: Ferrous sulfate is believed to act as an oxygen carrier, which moderates the oxidation step by distributing it over a longer period.[9] This slows down the overall reaction rate and tames the violent exotherm, thereby reducing the propensity for polymerization.[1] Boric acid has also been reported as a moderator to make the reaction less violent.[4]
-
Procedural Note: It is crucial to add the reagents in the correct order. The ferrous sulfate should be added to the aniline and glycerol before the slow, careful addition of sulfuric acid.[9] Adding the acid first can trigger an immediate and uncontrolled reaction.[9]
Question 4: Does the choice of oxidizing agent impact polymer formation?
Answer: Absolutely. The oxidizing agent is necessary for the final aromatization step, converting 1,2-dihydroquinoline to quinoline, but its choice can significantly influence the reaction's vigor.[3] While nitrobenzene is the classic choice, it is also known to contribute to the violence of the reaction.[10]
-
Milder Alternatives: Consider using less aggressive oxidizing agents. Arsenic acid (or arsenic pentoxide) is frequently cited as a better alternative that results in a less violent reaction.[9][10] Iodine has also been used as a milder oxidant, which can be generated in situ from potassium iodide and sulfuric acid.[3][11]
Question 5: Are there specific chemical inhibitors I can add to the reaction mixture?
Answer: Yes, the addition of radical scavengers or polymerization inhibitors can be an effective strategy, although it is less commonly cited in classical Skraup literature. These are more frequently used in the industrial production and storage of acrolein. However, the principles are applicable. Compounds like hydroquinone, p-aminophenol, or phenothiazine are known inhibitors of acrolein polymerization and could be experimented with in small, catalytic amounts.[12][13]
Below is a summary of moderators and alternative oxidizing agents to consider:
| Reagent Type | Compound | Role & Rationale for Use | Key Considerations |
| Moderator | Ferrous Sulfate (FeSO₄) | Slows the reaction by acting as an oxygen carrier, preventing a violent exotherm and reducing polymerization.[1][9] | Must be added before the sulfuric acid.[9] |
| Moderator | Boric Acid | Also serves to make the reaction less violent.[4] | May lead to slightly lower yields compared to the ferrous sulfate method.[9] |
| Oxidizing Agent | Nitrobenzene | Traditional choice; also acts as a solvent.[8][10] | Contributes to a highly exothermic and potentially violent reaction.[10] |
| Oxidizing Agent | Arsenic Acid / Pentoxide | Results in a much less violent reaction compared to nitrobenzene.[9][10] | Toxicity is a major concern; handle with extreme care. |
| Oxidizing Agent | Iodine (often from KI) | A milder oxidizing agent that can lead to a more controlled reaction.[3][11] | May require optimization of stoichiometric amounts. |
Part 3: Troubleshooting Guide - When Things Go Wrong
Even with careful planning, issues can arise. This section provides a logical framework for diagnosing and resolving problems related to polymer formation during and after the reaction.
Question 6: My reaction mixture immediately turned into a thick, black, intractable tar upon heating. What happened and is it salvageable?
Answer: This is a classic sign of runaway polymerization. The most likely causes are:
-
Lack of a Moderator: The absence of ferrous sulfate allowed the exotherm to spike, instantly polymerizing the acrolein as it formed.[1]
-
Incorrect Reagent Addition: Adding sulfuric acid too quickly or before the moderator can trigger an explosive start.[9]
-
Excessive Initial Heating: Applying too much heat at the beginning of the reaction can push it over the edge before it has a chance to stabilize.[1]
Unfortunately, once the mixture has turned into a solid tar, it is generally not salvageable. The focus should be on preventing this in the next attempt by incorporating a moderator, ensuring the correct order of addition, and applying gentle initial heating.[1][9]
Question 7: My reaction produced a low yield of quinoline along with a significant amount of tarry residue. How can I improve this?
Answer: This is a very common outcome and indicates that while the desired reaction occurred, it was in competition with polymerization.
-
Optimize Temperature Control: After the initial exotherm subsides, the reaction often requires a period of reflux.[1] Ensure you are maintaining the lowest effective temperature for this reflux period. Overheating during this phase will continue to promote polymerization and degrade your product.[2]
-
Check Purity of Glycerol: The use of glycerol containing a significant amount of water can lead to lower yields. "Dynamite" glycerol, which contains less than 0.5% water, is recommended for best results.[9]
-
Improve Purification: The workup is critical. The most effective method for separating volatile quinoline from non-volatile tar is steam distillation from a strongly alkaline solution.[1] Ensure your basification is complete to liberate the free quinoline base before distillation.
Below is a troubleshooting workflow to guide your decision-making process:
Caption: Troubleshooting workflow for low yield and tar formation.
Part 4: Key Experimental Protocols
This section provides a detailed, step-by-step protocol for a moderated Skraup synthesis designed to minimize polymer formation.
Protocol: Synthesis of Quinoline using Ferrous Sulfate Moderator
This protocol is adapted from established methods known to improve control and yield.[8]
-
Reagent Setup: In a large round-bottom flask of appropriate size (the reaction can foam), add 24.5 g of aniline, 12 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O), and 73 g of anhydrous glycerol. Equip the flask with a reflux condenser and a mechanical stirrer.
-
Acid Addition: In a separate beaker, prepare a mixture of 20 g of aniline and 50 g of concentrated sulfuric acid. Cool this mixture in an ice-water bath.
-
Initiation of Reaction: Slowly and with vigorous stirring, add the cooled aniline-sulfuric acid mixture to the glycerol-aniline-ferrous sulfate mixture in the flask. The rate of addition should be controlled to keep the temperature manageable.
-
Controlled Heating: Gently heat the mixture with a heating mantle. An exothermic reaction will begin, indicated by boiling. Once vigorous boiling starts, immediately remove the external heat source. The reaction's own exotherm should sustain reflux for 30-60 minutes.[1]
-
Completion of Reaction: After the initial vigorous reaction has subsided, reapply heat and maintain a gentle reflux for an additional 3 hours to drive the reaction to completion.[1]
-
Workup - Isolation:
-
Allow the reaction mixture to cool completely.
-
Carefully dilute the mixture with water.
-
Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution. This step is also exothermic and requires cooling.
-
Set up for steam distillation. Distill the mixture to separate the volatile quinoline from the non-volatile tarry residue. The quinoline will co-distill with the water.[1]
-
-
Purification:
-
Separate the quinoline layer from the aqueous distillate.
-
The crude quinoline can be further purified by distillation under reduced pressure.
-
Caption: Competing pathways in the Skraup synthesis.
References
-
Organic Syntheses. (n.d.). Quinoline. Organic Syntheses Procedure. Retrieved from [Link]
-
GeeksforGeeks. (n.d.). Preparation and Properties of Quinoline. GeeksforGeeks. Retrieved from [Link]
-
Wikipedia. (2023). Skraup synthesis. Wikipedia. Retrieved from [Link]
-
Sciencemadness.org. (2009). Alternative Oxidisers in Skraup reaction. Sciencemadness.org. Retrieved from [Link]
-
Muscia, K. C., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Method for preventing acrolein from polymerizing. Google Patents.
- Google Patents. (n.d.). Skraup reaction process for synthesizing quinolones. Google Patents.
- Google Patents. (n.d.). Polymerization inhibitor and polymerization inhibiting method for (methyl) acrolein, (methyl) acrylic acid and esters thereof. Google Patents.
-
PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Retrieved from [Link]
-
OnePetro. (1998). Acrolein Based Polymers as Scale Inhibitors. OnePetro. Retrieved from [Link]
-
WikiMili. (2020). Skraup reaction. WikiMili. Retrieved from [Link]
-
Reddit. (2023). Skraup Reaction : r/chemistry. Reddit. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Slideshare. Retrieved from [Link]
-
Chemtips. (2014). Getting through the “black tar phase”. Chemtips. Retrieved from [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. ResearchGate. Retrieved from [Link]
-
MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Retrieved from [Link]
-
RSC Publishing. (2023). Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates. RSC Publishing. Retrieved from [Link]
-
RSC Publishing. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Publishing. Retrieved from [Link]
-
Sciencemadness.org. (2021). My attempt at the Skraup quinoline synthesis. Sciencemadness.org. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Skraup reaction - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. JPH06340570A - Method for preventing acrolein from polymerizing - Google Patents [patents.google.com]
- 13. CN104016821A - Polymerization inhibitor and polymerization inhibiting method for (methyl) acrolein, (methyl) acrylic acid and esters thereof - Google Patents [patents.google.com]
Technical Support Center: Resolving Poor Solubility of Quinoline Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions to address the common challenge of poor solubility encountered with quinoline carboxylic acids. Our approach is rooted in fundamental physicochemical principles to empower you to make informed decisions during your experiments.
Troubleshooting Guide: Experimental Scenarios
This section addresses specific issues you might encounter in the lab. Follow these step-by-step guides to diagnose and resolve solubility problems.
Scenario 1: My quinoline carboxylic acid precipitates from an aqueous buffer during my experiment.
This is a classic solubility issue often related to the pH of the medium. Quinoine carboxylic acids are typically amphoteric, meaning they have both an acidic functional group (the carboxylic acid) and a basic one (the quinoline nitrogen). Their solubility is minimal at their isoelectric point (pI), where the net charge is zero, and increases significantly at pH values away from the pI.[1][2]
Initial Action: pH Adjustment
The first and most direct approach is to alter the pH of your solution.[3] By ionizing either the carboxylic acid or the quinoline nitrogen, you can form a salt in situ, which is generally much more soluble in aqueous media.[4][5]
-
Determine pKa Values: If available, find the pKa values for the carboxylic acid group (typically ~3-5) and the quinoline nitrogen (typically ~4-5) of your specific molecule.[1] This will help you target a pH range for optimal solubility.
-
Prepare Reagents: Prepare 0.1 M solutions of a suitable acid (e.g., HCl) and base (e.g., NaOH). Ensure these are compatible with your downstream experimental conditions.[4]
-
Establish a Baseline: Prepare a suspension of your compound in the desired aqueous buffer at a known concentration.
-
Titration (Basic Direction): While vigorously stirring the suspension, add the 0.1 M NaOH solution dropwise. Monitor the pH continuously. As the pH rises above the carboxylic acid's pKa, the compound should begin to dissolve as the anionic carboxylate salt is formed.
-
Titration (Acidic Direction): If increasing pH is incompatible with your experiment, you can try decreasing it. In a separate suspension, add 0.1 M HCl dropwise. As the pH drops below the quinoline nitrogen's pKa, the compound may dissolve as the cationic protonated quinoline salt is formed.[4]
-
Equilibration and Observation: Once the compound appears dissolved, stir for an additional 15-30 minutes to ensure equilibrium. Visually inspect for any remaining solid particles.
-
Validation (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter and measure the concentration of the dissolved compound using a validated analytical method like RP-HPLC to confirm the solubility.[6]
Scenario 2: pH adjustment is not an option or did not sufficiently improve solubility.
If you are constrained to a specific pH range or if pH modification was ineffective, the next step is to modify the solvent system itself by using co-solvents.
Secondary Action: Co-Solvency
Co-solvency involves adding a water-miscible organic solvent to your aqueous buffer.[7][8] This technique works by reducing the overall polarity of the solvent system, making it more favorable for dissolving lipophilic molecules like many quinoline derivatives.[9][10] Common co-solvents include ethanol, DMSO, propylene glycol, and polyethylene glycols (PEGs).[10]
-
Co-solvent Selection: Choose a co-solvent that is known to be a good solvent for your compound and is compatible with your experimental system. DMSO and ethanol are common starting points.[4][10]
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of your quinoline carboxylic acid in 100% of your chosen co-solvent (e.g., 50 mg/mL in DMSO).
-
Determine Optimal Co-solvent Percentage:
-
Set up a series of vials containing your aqueous buffer at the required pH.
-
Spike in small volumes of your compound's co-solvent stock solution to achieve a range of final co-solvent percentages (e.g., 1%, 2%, 5%, 10%, 20% v/v). Keep the final compound concentration constant across all vials.
-
For example, to make a 1 mL final solution with 5% DMSO, you would add 50 µL of your DMSO stock solution to 950 µL of buffer.
-
-
Equilibrate and Observe: Vortex each vial thoroughly and allow them to equilibrate at your experimental temperature for at least one hour. Visually inspect for the lowest percentage of co-solvent that results in complete dissolution.
-
Causality Check: The co-solvent disrupts the hydrogen bonding network of water, reducing the energy required for the non-polar regions of your molecule to be solvated.[9] This effectively makes the bulk solvent more "hydrophobic-friendly."
-
Important Consideration: Be aware that high concentrations of co-solvents can impact biological assays or reaction kinetics. Always run a vehicle control (buffer + co-solvent without your compound) to check for confounding effects.
Scenario 3: My compound is extremely hydrophobic and even high percentages of co-solvents are not viable.
For particularly challenging compounds, advanced formulation strategies are required. Cyclodextrin complexation is a powerful technique that enhances aqueous solubility without altering the bulk solvent properties as dramatically as co-solvents.[11][12]
Advanced Action: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate the non-polar quinoline portion of your molecule, forming an inclusion complex where the hydrophilic exterior of the cyclodextrin interacts with the water, effectively solubilizing the entire complex.[4][15]
-
Select a Cyclodextrin: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are most commonly used.[14][16] The derivatives are often preferred due to their significantly higher aqueous solubility.[13]
-
Prepare a Phase Solubility Diagram (Higuchi and Connors Method):
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 40, 60, 80 mM HP-β-CD).
-
Add an excess amount of your quinoline carboxylic acid to each solution.
-
Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter each sample and analyze the concentration of the dissolved drug by HPLC or UV-Vis spectrophotometry.[6][17]
-
-
Analyze the Data: Plot the solubility of your compound (y-axis) against the cyclodextrin concentration (x-axis). A linear relationship (AL-type plot) indicates the formation of a 1:1 soluble complex, which is ideal. The slope of this line can be used to calculate the stability constant of the complex.
-
Prepare the Final Formulation: Based on the phase solubility diagram, prepare a solution with the required concentration of your compound using the appropriate concentration of cyclodextrin needed to achieve full dissolution. The kneading method or lyophilization can also be used to prepare solid drug-cyclodextrin complexes for later reconstitution.[16]
Visual Summaries of Key Concepts
dot digraph "pH_Solubility_Relationship" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", label="Fig 1: pH-Dependent Ionization and Solubility", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} . Caption: pH effect on quinoline carboxylic acid ionization.
dot digraph "Troubleshooting_Workflow" { graph [splines=ortho, bgcolor="#F1F3F4", label="Fig 2: Stepwise Troubleshooting Workflow", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} . Caption: Logical workflow for resolving poor solubility.
dot digraph "Cyclodextrin_Mechanism" { graph [bgcolor="#F1F3F4", label="Fig 3: Mechanism of Cyclodextrin Complexation", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} . Caption: Encapsulation by cyclodextrin to improve solubility.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and how can it affect the solubility of my quinoline carboxylic acid?
A: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[18][19] These different forms, or polymorphs, can have distinct physical properties, including melting point, stability, and, most importantly, solubility and dissolution rate.[20][21] A metastable polymorph will generally be more soluble than the most thermodynamically stable form.[20] If you observe batch-to-batch variability in solubility, it could be due to the presence of different polymorphs. It is crucial to characterize the solid form of your material using techniques like X-Ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC) to ensure consistency.[18]
Q2: When should I consider forming a pre-isolated salt versus adjusting pH in situ?
A: Adjusting pH in situ (as described in Protocol 1) is excellent for screening and for many solution-based experiments. However, if you are developing a solid dosage form or need to ensure the compound remains soluble upon dilution into a medium with a different pH, preparing and isolating a stable salt form is preferable.[22][23] Salt formation involves reacting the quinoline carboxylic acid with a suitable acid or base (a "counterion") and isolating the resulting crystalline salt.[24] This provides a stable solid material with intrinsically higher aqueous solubility compared to the parent "free acid" or "free base" form.[5]
Q3: What are solid dispersions and when should they be used?
A: A solid dispersion is a system where the drug (your quinoline carboxylic acid) is dispersed at a molecular level within an inert carrier matrix, often a hydrophilic polymer.[4][11] This technique is an advanced method used for very poorly soluble compounds (BCS Class II/IV).[25] By preventing the drug from crystallizing, it exists in a high-energy amorphous state, which significantly enhances its dissolution rate and apparent solubility.[12] Methods like solvent evaporation or hot-melt extrusion are used to prepare solid dispersions.[7] This approach is typically considered when other methods like pH adjustment, co-solvency, and cyclodextrin complexation are insufficient or impractical.
Q4: Can increasing the temperature improve solubility?
A: Yes, for most compounds, solubility increases with temperature. Quinoline itself is much more soluble in hot water than in cold water.[4] Heating can be a simple way to dissolve your compound initially. However, this can lead to supersaturation, and the compound may precipitate out upon cooling to your experimental temperature. This method is useful for applications like recrystallization but must be used with caution in experiments that require sustained solubility at a specific temperature. Additionally, you must consider the thermal stability of your compound and other reagents in the mixture.[4]
Summary of Solubility Enhancement Techniques
| Technique | Principle of Action | Advantages | Disadvantages |
| pH Adjustment | Ionizes the molecule to form a more soluble salt in situ.[3][4] | Simple, rapid, and cost-effective. | Limited to ionizable compounds; may not be compatible with all experimental conditions (e.g., cell-based assays). |
| Co-solvency | Reduces the polarity of the solvent system, making it more favorable for the solute.[8][9] | Effective for many lipophilic compounds; easy to screen various co-solvents. | High concentrations can interfere with biological assays or reaction kinetics; potential for precipitation upon dilution.[10] |
| Salt Formation | Creates a stable, isolated solid form with higher intrinsic solubility and dissolution rate.[5][22] | Provides a consistent starting material; can significantly improve bioavailability.[23] | Requires chemical synthesis and characterization steps; not all counterions form stable, crystalline salts.[24] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic part of the molecule in a host-guest complex.[13][14] | High solubilization capacity; generally low toxicity; does not alter bulk solvent properties significantly.[15] | Can be expensive; increases the bulk of the formulation; requires careful optimization.[26] |
| Solid Dispersion | Disperses the drug in an amorphous state within a hydrophilic carrier matrix.[4][12] | Can achieve very high apparent solubility and dissolution rates for extremely insoluble compounds.[27] | Complex manufacturing process; potential for physical instability (recrystallization) over time. |
References
-
PPT. Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. Available from: [Link]
-
Ainurofiq, A., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available from: [Link]
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Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. Available from: [Link]
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Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available from: [Link]
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Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available from: [Link]
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World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
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Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
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Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as functional excipients: methods to enhance complexation efficiency. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Available from: [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
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Singh, R., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
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Sahoo, R. N. SOLUBILITY ENHANCEMENT TECHNIQUE. Available from: [Link]
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MDPI. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
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UNT Digital Library. (2026). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from: [Link]
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Wikipedia. Quinoline. Available from: [Link]
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GSC Online Press. (2023). A review on solubility enhancement technique for pharmaceutical drugs. Available from: [Link]
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Wikipedia. Cosolvent. Available from: [Link]
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GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Available from: [Link]
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Al-Omar, M. A., & El-Sayed, Y. S. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Heliyon, 9(5), e16183. Available from: [Link]
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Wimmer, R., & Wimmer, N. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 225-233. Available from: [Link]
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Aston University. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Available from: [Link]
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Wisdomlib. (2025). Co-solvency: Significance and symbolism. Available from: [Link]
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Mohammed, A. R., et al. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Molecular Pharmaceutics, 9(8), 2190-2201. Available from: [Link]
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JOCPR. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Available from: [Link]
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ACS Food Science & Technology. (2025). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. Available from: [Link]
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ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Available from: [Link]
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SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Available from: [Link]
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Hilaris Publisher. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Journal of Pharmaceutics & Drug Delivery Research. Available from: [Link]
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Beilstein Journal of Organic Chemistry. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Available from: [Link]
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Technical Support Center: Strategies to Overcome Bacterial Resistance to New Quinolone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to combating bacterial resistance to quinolone antibiotics. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during your experimental work. Our goal is to empower you with the knowledge to anticipate challenges, interpret your data accurately, and accelerate the development of novel quinolone compounds that can circumvent existing resistance mechanisms.
I. Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions that arise when working with quinolone resistance.
Q1: What are the primary mechanisms of bacterial resistance to quinolones?
A1: Bacterial resistance to quinolones is a complex issue, primarily driven by three key mechanisms.[1][2][3][4] Understanding these is the first step in designing experiments to overcome them.
-
Target-Mediated Resistance: This is the most prevalent form of resistance and involves mutations in the genes encoding the target enzymes of quinolones: DNA gyrase (subunits GyrA and GyrB) and topoisomerase IV (subunits ParC and ParE).[1][2][3][5][6] These mutations typically occur within a specific region known as the Quinolone Resistance-Determining Region (QRDR) and reduce the binding affinity of the quinolone to the enzyme-DNA complex.[1][2][7][8]
-
Reduced Intracellular Drug Accumulation: This can occur through two main pathways:
-
Overexpression of Efflux Pumps: Bacteria can actively pump quinolones out of the cell, preventing them from reaching their target enzymes.[9][10][11][12] Several families of efflux pumps are involved, and their overexpression can confer resistance to multiple classes of antibiotics.[11]
-
Decreased Outer Membrane Permeability: In Gram-negative bacteria, mutations leading to the downregulation or alteration of porin channels can reduce the influx of quinolones into the cell.[1][13]
-
-
Plasmid-Mediated Resistance: Bacteria can acquire resistance genes through horizontal gene transfer via plasmids.[1][3][4][12] These genes can encode for:
-
Qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from the action of quinolones.[1][14]
-
Enzymatic drug modification: The AAC(6')-Ib-cr enzyme can acetylate and inactivate certain fluoroquinolones.[1][3]
-
Plasmid-encoded efflux pumps: These add to the cell's capacity to expel the drug.[3]
-
Q2: My novel quinolone compound is highly effective against purified DNA gyrase/topoisomerase IV in vitro, but shows poor activity in whole-cell assays. What are the likely reasons?
A2: This is a common and often frustrating observation in early-stage drug discovery. The discrepancy between enzymatic and cellular activity points to factors that are absent in a simplified in-vitro system. The most probable causes are:
-
Efflux Pump Activity: Your compound is likely a substrate for one or more bacterial efflux pumps.[10][15] These pumps actively transport the compound out of the cell, preventing it from reaching a sufficient intracellular concentration to inhibit its target.
-
Poor Membrane Permeability: The compound may struggle to cross the bacterial cell envelope. This is a particularly significant hurdle in Gram-negative bacteria, which have an outer membrane that acts as a formidable barrier.[13][15]
-
Compound Instability or Modification: The compound might be chemically unstable in the complex intracellular environment or could be enzymatically modified by the bacterium into an inactive form.
Q3: I've developed a compound that appears to overcome target-mediated resistance. What are the essential next steps to confirm its mechanism of action?
A3: This is an exciting development. To rigorously characterize the mechanism, a multi-pronged approach is necessary:
-
Assess Dependence on the Water-Metal Ion Bridge: Traditional quinolones mediate their interaction with the target-DNA complex through a water-metal ion bridge.[16] Many resistance mutations disrupt this bridge.[16][17] You can investigate your compound's reliance on this interaction by testing its activity in the presence of divalent cation chelators (e.g., EDTA). A lack of impact on activity would suggest a novel binding mode.
-
Elucidate Novel Binding Interactions: Your compound may be forming new interactions with the target enzyme that are unaffected by the common resistance mutations.[16] Co-crystallography of your compound bound to the resistant enzyme-DNA complex is the gold standard for providing definitive structural evidence of its binding mode.
-
Profile Against a Diverse Panel of Resistant Strains: Test your compound's efficacy against a well-characterized panel of clinical and laboratory-generated strains. This panel should include strains with various combinations of target-site mutations, different levels of efflux pump expression, and plasmid-mediated resistance mechanisms. This will help define the compound's spectrum of activity and identify potential liabilities.
Q4: How can I investigate if my compound is a substrate for efflux pumps?
A4: A straightforward and effective method is to perform susceptibility testing in the presence and absence of an efflux pump inhibitor (EPI). A significant decrease in the Minimum Inhibitory Concentration (MIC) of your compound in the presence of an EPI strongly suggests that it is being actively effluxed.
Commonly Used Efflux Pump Inhibitors:
| Inhibitor | Target Pump Family (Primarily) | Commonly Used In |
| Phenylalanine-Arginine β-Naphthylamide (PAβN) | Resistance-Nodulation-Division (RND) | Gram-negative bacteria (e.g., P. aeruginosa, E. coli)[18] |
| Reserpine | Major Facilitator Superfamily (MFS) | Gram-positive bacteria (e.g., S. aureus)[10] |
| Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) | Broad-spectrum proton motive force dissipator | Both Gram-positive and Gram-negative bacteria |
Note: It is crucial to determine the non-inhibitory concentration of the EPI itself to ensure that any observed effect is due to the potentiation of your compound.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values for a New Quinolone Compound
Inconsistent MIC values can undermine the reliability of your data and hinder progress. The following table outlines potential causes and validated solutions.
| Potential Cause | Troubleshooting Step | Rationale & Expected Outcome |
| Inoculum Preparation Variability | Standardize your inoculum preparation method. Ensure the bacterial culture is in the mid-logarithmic growth phase. Verify the final inoculum density using spectrophotometry and plate counts to conform to established protocols (e.g., CLSI guidelines). | The physiological state of the bacteria can significantly impact their susceptibility. A standardized inoculum ensures that each experiment starts with a consistent and viable bacterial population, leading to reproducible MIC values. |
| Compound Precipitation | Visually inspect your compound in the assay medium at the highest concentration tested. If precipitation is observed, consider using a different solvent (e.g., DMSO) at a final concentration that does not affect bacterial growth (typically ≤1%). Alternatively, explore the use of solubilizing agents compatible with your assay. | If the compound precipitates, the actual concentration in solution is lower than intended, leading to artificially high MIC values. Ensuring complete solubility is critical for accurate determination of potency.[15] |
| Influence of Divalent Cations | The activity of many quinolones is dependent on the concentration of divalent cations like Mg²⁺ and Ca²⁺, which are essential for the formation of the water-metal ion bridge with the target enzyme.[16] Use a defined, cation-adjusted Mueller-Hinton Broth (CAMHB). | Standardizing the cation concentration in your growth medium will eliminate a significant source of variability in drug-target interactions, resulting in more consistent MIC values. |
| Compound Adsorption to Plastics | Some hydrophobic compounds can adsorb to the surface of standard polystyrene microtiter plates. | Use low-binding plates or pre-treat plates with a blocking agent to minimize compound loss due to adsorption. This ensures that the bacteria are exposed to the intended concentration of your compound. |
Problem 2: Failure to Amplify the Quinolone Resistance-Determining Region (QRDR) via PCR
PCR amplification of the QRDR is a fundamental technique for identifying resistance-conferring mutations. Failure to obtain a PCR product can be a significant roadblock.
| Potential Cause | Troubleshooting Step | Rationale & Expected Outcome |
| Incorrect Primer Design | Verify that your primers are specific to the target gene (gyrA, parC, etc.) of the bacterial species you are testing. Use bioinformatic tools like NCBI BLAST to check for specificity and potential off-target binding. Pay close attention to the 3' end of the primers, as mismatches here are particularly detrimental to amplification. | Primer specificity is paramount for successful PCR. Well-designed primers will anneal exclusively to the target region, leading to the amplification of the correct DNA fragment. |
| Poor Genomic DNA Quality | Assess the quality and quantity of your extracted genomic DNA using spectrophotometry (checking the A260/A280 ratio for purity) and agarose gel electrophoresis (to check for degradation). If the DNA is of poor quality, re-extract it using a validated commercial kit or a refined protocol. | High-quality, intact genomic DNA is essential for efficient PCR amplification. Degraded DNA or the presence of PCR inhibitors (e.g., residual salts, proteins) can prevent the polymerase from functioning correctly. |
| Suboptimal PCR Conditions | Optimize the annealing temperature using a gradient PCR. Test different concentrations of MgCl₂, as this is a critical cofactor for the DNA polymerase. Consider adding PCR enhancers (e.g., DMSO, betaine) if you are working with a GC-rich template. | Each primer pair and DNA template has an optimal set of PCR conditions. Systematic optimization of these parameters can overcome many amplification failures. |
| Presence of PCR Inhibitors | If you suspect inhibitors in your DNA sample, try diluting the template DNA (e.g., 1:10, 1:100). | Diluting the template can reduce the concentration of inhibitors to a level that no longer interferes with the PCR reaction, while still providing enough template for amplification. |
III. Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments discussed in this guide.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Quinolone compound stock solution (in an appropriate solvent)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an overnight agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]
-
-
Compound Dilution Series:
-
Prepare a serial two-fold dilution of your quinolone compound in CAMHB directly in the 96-well plate.
-
Ensure the final volume in each well is 50 µL before adding the inoculum.
-
Include a positive control well (bacteria, no compound) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with 50 µL of the prepared bacterial suspension.
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 2: Checkerboard Assay to Assess Synergy with Efflux Pump Inhibitors
This assay is used to quantify the interaction between your quinolone compound and an EPI.
Procedure:
-
Prepare a 96-well plate with serial two-fold dilutions of your quinolone compound along the x-axis and the EPI along the y-axis.
-
Inoculate the plate with the standardized bacterial suspension as described in the MIC protocol.
-
Incubate and read the results as for a standard MIC assay.
-
Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC of Quinolone = (MIC of Quinolone in combination) / (MIC of Quinolone alone)
-
FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)
-
FIC Index = FIC of Quinolone + FIC of EPI
-
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additive/Indifference
-
FIC Index > 4.0: Antagonism
-
IV. Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex interplay of resistance mechanisms and the strategies to overcome them.
Diagram 1: Major Mechanisms of Quinolone Resistance
Caption: Overview of primary quinolone resistance mechanisms in bacteria.
Diagram 2: Troubleshooting Workflow for Poor Whole-Cell Activity
Caption: A logical workflow for diagnosing poor whole-cell activity.
V. References
-
Alonso, A., Campanario, E., & Martínez, J. L. (2004). Role of efflux mechanisms on fluoroquinolone resistance in Streptococcus pneumoniae and Pseudomonas aeruginosa. PubMed. [Link]
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Ashley, R. E., et al. (2024). Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. Frontiers in Microbiology. [Link]
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Martínez-Martínez, L., Pascual, A., & Jacoby, G. A. (2003). Mechanisms of resistance to quinolones: target alterations, decreased accumulation and DNA gyrase protection. Journal of Antimicrobial Chemotherapy. [Link]
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Lister, P. D. (2020). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics. [Link]
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Poole, K. (2000). Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy. [Link]
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Vila, J., & Martínez-Martínez, L. (2008). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia. [Link]
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D'Amen, G., et al. (2024). Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. Journal of Antimicrobial Chemotherapy. [Link]
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Morcillo, R. J., & Esteban-Torres, M. (2024). Unusual and Unconsidered Mechanisms of Bacterial Resilience and Resistance to Quinolones. International Journal of Molecular Sciences. [Link]
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Jiang, J., et al. (2018). Role of Efflux Pumps in the in vitro Development of Ciprofloxacin Resistance in Listeria monocytogenes. Frontiers in Microbiology. [Link]
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Zhang, Y., et al. (2025). Targeting efflux pumps prevents the multi-step evolution of high-level resistance to fluoroquinolone in Pseudomonas aeruginosa. Microbiology Spectrum. [Link]
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Zang, Z. L., et al. (2024). Novel quinolone-derivative tackles microbial resistance. BioWorld. [Link]
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Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases. [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]
-
Li, X., et al. (2023). Quinolone antibiotics: resistance and therapy. Infection and Drug Resistance. [Link]
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Barnard, A. M., & Osheroff, N. (2016). Overcoming Target-Mediated Quinolone Resistance in Topoisomerase IV by Introducing Metal Ion-Independent Drug-Enzyme Interactions. ACS Infectious Diseases. [Link]
-
Li, X., et al. (2023). Quinolone Antibiotics: Resistance and Therapy. Taylor & Francis Online. [Link]
-
Correia, S., et al. (2017). Mechanisms of quinolone action and resistance: where do we stand? Microbiology. [Link]
-
Ferreira, M., et al. (2021). Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance. Molecules. [Link]
-
Kumar, A., et al. (2022). Potential Synergistic Antibiotic Combinations against Fluoroquinolone-Resistant Pseudomonas aeruginosa. International Journal of Molecular Sciences. [Link]
-
Singh, A., et al. (2025). Synergy and antagonism with fluoroquinolone combination therapy. ResearchGate. [Link]
-
Kumar, A., et al. (2022). Potential Synergistic Antibiotic Combinations against Fluoroquinolone-Resistant Pseudomonas aeruginosa. PubMed. [Link]
-
Lee, J., et al. (2020). Molecular Evaluation of Fluoroquinolone Resistance in Serial Mycobacterium tuberculosis Isolates from Individuals Diagnosed with Multidrug-Resistant Tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
-
Webber, M. A., et al. (2024). Insights into antibiotic resistance promoted by quinolone exposure. Antimicrobial Agents and Chemotherapy. [Link]
-
El-Sayed, N., et al. (2019). Molecular detection and Frequency of Fluoroquinolone-Resistant Escherichia coli by Multiplex Allele Specific Polymerase Chain Reaction (MAS-PCR). Infection and Drug Resistance. [Link]
-
Drlica, K., et al. (2009). Quinolones: Action and Resistance Updated. Current Topics in Medicinal Chemistry. [Link]
-
Böttcher, T., et al. (2018). Disrupting quinolones to prevent antibiotic resistance. Drug Target Review. [Link]
-
Kumar, R., & Chhibber, S. (2017). Quinolones: Understanding the Drug Designing to Combat Drug Resistance. Remedy Publications LLC. [Link]
-
Webber, M. A., et al. (2024). Scheme illustrating the protocols for QIAR experiments and mutant frequency assays (MFAs) following treatments with a quinolone or other compounds. ResearchGate. [Link]
-
El-Jakee, J., et al. (2021). Molecular Detection of Fluoroquinolone Resistance among Multidrug-, Extensively Drug-, and Pan-Drug-Resistant Campylobacter Species in Egypt. Antibiotics. [Link]
-
Jacoby, G. A. (2009). Mechanisms of drug resistance: quinolone resistance. Annals of the New York Academy of Sciences. [Link]
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Goudarzi, M., et al. (2016). Molecular Investigation of Quinolone Resistance of Quinolone Resistance-Determining Region in Streptococcus pneumoniae Strains Isolated from Iran Using Polymerase Chain Reaction–Restriction Fragment Length Polymorphism Method. Journal of Pathogens. [Link]
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Khan, S., et al. (2025). Molecular Detection of qnr Genes in Multidrug-Resistant E. coli from Punjab, Pakistan. BioMed Research International. [Link]
-
Edelstein, M. V., et al. (2019). Methodological approaches to fluoroquinolone susceptibility testing of Salmonella. Clinical Microbiology and Antimicrobial Chemotherapy. [Link]
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Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]
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Morgan-Linnell, S. K., & Zechiedrich, L. (2007). Mechanisms Accounting for Fluoroquinolone Resistance in Escherichia coli Clinical Isolates. Antimicrobial Agents and Chemotherapy. [Link]
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Brown, J. C., & Amyes, S. G. (1998). Quinolone Resistance. Springer Protocols. [Link]
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Jacoby, G. A. (2005). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases. [Link]
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Hernández, A., et al. (2011). Quinolone resistance: much more than predicted. Frontiers in Microbiology. [Link]
-
Giraud, E., et al. (2012). Fluoroquinolone Susceptibility Testing of Salmonella enterica: Detection of Acquired Resistance and Selection of Zone Diameter Breakpoints for Levofloxacin and Ofloxacin. Journal of Clinical Microbiology. [Link]
-
Nishino, T., et al. (2023). Acquisition of fluoroquinolone resistance in E. coli. Infection and Drug Resistance. [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Fluoroquinoline Derivatives
Introduction: The 6-Fluoroquinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid core, particularly with a fluorine atom at the C-6 position, represents a cornerstone pharmacophore in modern drug discovery.[1] This scaffold is the foundation of the fluoroquinolone class of antibiotics, synthetic agents that have revolutionized the treatment of bacterial infections for decades.[2] Their mechanism of action involves the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—which are essential for DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[3][4]
The introduction of a fluorine atom at the C-6 position was a monumental step in the evolution of quinolones, markedly enhancing both cell penetration and gyrase inhibition compared to non-fluorinated analogs.[5][6] Beyond their antibacterial prowess, recent research has repurposed this versatile scaffold, uncovering significant potential in oncology.[1][7] Fluoroquinolone derivatives have demonstrated the ability to poison human topoisomerase II, arrest the cell cycle, and induce apoptosis in various cancer cell lines, making them attractive candidates for anticancer drug development.[8][9]
This guide provides an in-depth analysis of the structure-activity relationships of 6-fluoroquinoline derivatives. We will dissect the quinolone core position by position, exploring how specific structural modifications influence antibacterial and anticancer activities. This analysis is grounded in experimental data and aims to provide researchers with the causal insights needed to rationally design the next generation of 6-fluoroquinoline-based therapeutics.
The Core Pharmacophore: Essential for Activity
The fundamental activity of fluoroquinolones relies on a few key structural features. The 4-oxo group and the 3-carboxylic acid are crucial for binding to the target enzymes, DNA gyrase and topoisomerase IV.[2] Modification of the C-3 carboxylic acid group, for instance by converting it to an ester, typically leads to a loss of antibacterial activity.[10] These elements form the bedrock of the molecule's biological function.
Caption: Core structure and key pharmacophoric sites of 6-fluoroquinolones.
Positional SAR Analysis: A Deep Dive into Molecular Modifications
The therapeutic index, spectrum of activity, and target selectivity of 6-fluoroquinoline derivatives are exquisitely sensitive to the nature and placement of substituents on the core ring system. The following sections explore the SAR at each key position.
N-1 Position: Driving Potency
The substituent at the N-1 position is a critical determinant of overall potency.[6]
-
Antibacterial Activity: Small, lipophilic groups are favored. Ethyl and especially cyclopropyl substituents have proven optimal, yielding highly potent compounds like Ciprofloxacin and Norfloxacin.[10] The cyclopropyl group, in particular, is thought to confer a favorable conformation for binding to the DNA-gyrase complex. Adding a fluorine atom to the N-1 substituent can further improve activity against Gram-positive bacteria.[10]
-
Anticancer Activity: The trends largely mirror those for antibacterial activity. N-1 groups such as cyclopropyl, phenyl, or thiazolyl have been shown to strengthen the antiproliferative properties of these derivatives.[1]
C-5 Position: Enhancing Activity
While less explored than other positions, modifications at C-5 can be beneficial. The introduction of an amino (NH2) or methyl (CH3) group has been shown to improve antibacterial activity.[10] In the context of anticancer activity, C-5 amino or aromatic groups can increase cytotoxicity.[1]
C-7 Position: The Gateway to Spectrum and Selectivity
The C-7 position is arguably the most critical site for synthetic modification, profoundly influencing the antibacterial spectrum, potency, and pharmacokinetic properties.[11][12]
-
Antibacterial Activity: The introduction of a nitrogen-containing heterocycle, such as a piperazine or pyrrolidine ring, is essential for broad-spectrum activity.[10]
-
A piperazine ring, as seen in Ciprofloxacin, generally confers excellent potency against Gram-negative bacteria, including Pseudomonas aeruginosa.[5][11]
-
A pyrrolidine ring tends to improve activity against Gram-positive bacteria, such as Staphylococcus aureus.[5]
-
The bulkiness of the C-7 substituent is also thought to influence the efficiency of bacterial efflux pumps, a key mechanism of resistance.[13]
-
-
Anticancer Activity: Modifications at C-7 are crucial for converting antibacterial fluoroquinolones into potent anticancer agents.[8] This position appears to be key in improving the molecule's binding affinity for human topoisomerase II over its bacterial counterparts.[1] Hybridizing the C-7 position with other anticancer pharmacophores is a common and effective strategy.
C-8 Position: Fine-Tuning and Resistance Mitigation
Substituents at the C-8 position offer a route to fine-tune the activity profile and can play a role in overcoming resistance.
-
Antibacterial Activity: A C-8 fluorine atom (e.g., in Lomefloxacin) generally enhances potency against Gram-negative pathogens.[10] Conversely, a C-8 methoxy (-OCH3) group, as seen in Moxifloxacin, significantly boosts activity against Gram-positive and atypical bacteria.[10][14] The presence of a C-8 substituent can also increase activity against gyrase-resistant bacterial strains.[14]
-
Anticancer Activity: A C-8 fluorine has been shown to enhance the inhibition of human topoisomerase II, contributing to greater cytotoxic potential.[1]
Caption: Summary of key structure-activity relationships for 6-fluoroquinolones.
Comparative Performance Data
The following table summarizes the in vitro activity of representative 6-fluoroquinoline derivatives against bacterial pathogens and cancer cell lines, illustrating the impact of the aforementioned structural modifications.
| Compound | N-1 Substituent | C-7 Substituent | C-8 Substituent | Target Organism/Cell Line | Activity (MIC or IC50) | Reference |
| Norfloxacin | Ethyl | Piperazinyl | H | E. coli | MIC: 0.12 µg/mL | [4][5] |
| Ciprofloxacin | Cyclopropyl | Piperazinyl | H | P. aeruginosa | MIC: 0.25 µg/mL | [15][16] |
| Moxifloxacin | Cyclopropyl | Diazabicyclononyl | OCH3 | S. pneumoniae | MIC: 0.12 µg/mL | [15] |
| Derivative A36 | Cyclopropyl | Substituted Piperazinyl | H | HeLa (Cervical Cancer) | IC50: 1.76 µM | [17] |
| Derivative FQ10 | Cyclopropyl | Substituted Piperazinyl | H | PC3 (Prostate Cancer) | IC50: 0.0496 µM | [1] |
| Derivative 12b | Ethyl | Substituted Piperazinyl | H | A549 (Lung Cancer) | IC50: < 1.95 µM | [7] |
Note: MIC (Minimum Inhibitory Concentration) is a measure of antibacterial activity (lower is better). IC50 (half-maximal inhibitory concentration) is a measure of anticancer cytotoxicity (lower is better). Values are illustrative and can vary by specific strain or assay conditions.
Experimental Protocols
To ensure reproducibility and adherence to scientific standards, detailed methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of 6-fluoroquinoline derivatives.
Protocol 1: General Synthesis of a C-7 Substituted 6-Fluoroquinolone
This protocol outlines a common synthetic route, involving the condensation of a fluoroaniline with a malonate derivative, followed by cyclization and nucleophilic substitution at the C-7 position.
Caption: General synthetic workflow for 6-fluoroquinolone derivatives.
Step-by-Step Methodology:
-
Condensation: Equimolar amounts of a substituted aniline (e.g., 3-chloro-4-fluoroaniline) and diethyl ethoxymethylenemalonate (EMME) are mixed. The reaction can be performed solvent-free under microwave irradiation for 5-10 minutes or by conventional heating.[16]
-
Cyclization: The intermediate from step 1 is added to a high-boiling point solvent like Dowtherm A and heated to approximately 250°C for 15-30 minutes to induce thermal cyclization, forming the quinolone nucleus.[16]
-
Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification (e.g., with HCl) to precipitate the product.
-
Nucleophilic Aromatic Substitution: The 7-chloro-6-fluoroquinolone-3-carboxylic acid is dissolved in a suitable solvent like pyridine or DMSO. An excess of the desired amine (e.g., piperazine) is added, and the mixture is heated (e.g., 80-140°C) until the reaction is complete (monitored by TLC).
-
Purification: The final product is isolated by pouring the reaction mixture into water, collecting the precipitate, and purifying it by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method, a standard assay for determining the antibacterial potency of a compound.
Materials:
-
Test compound dissolved in DMSO.
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or plate reader.
Step-by-Step Methodology:
-
Preparation of Inoculum: A bacterial suspension is prepared and adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: The test compound is serially diluted (2-fold) across the wells of a 96-well plate using CAMHB to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth + bacteria, no drug) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours under ambient air conditions.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[4][5]
Conclusion and Future Directions
The 6-fluoroquinoline scaffold is a testament to the power of medicinal chemistry in optimizing a core structure for diverse therapeutic applications. SAR studies have clearly defined the roles of substituents at the N-1, C-6, C-7, and C-8 positions in dictating antibacterial and anticancer potency and selectivity. While modifications at C-7 are paramount for modulating the spectrum of activity, fine-tuning at the N-1 and C-8 positions can significantly enhance overall potency and overcome resistance.[10][13]
The future of 6-fluoroquinoline development lies in the design of hybrid molecules that combine the quinolone core with other pharmacophores to create multi-target agents, particularly in oncology.[8] Further exploration of less-traditional positions like C-2 and C-5 may yet unlock novel biological activities. As our understanding of the nuanced interactions between these derivatives and their biological targets deepens, the rational design of next-generation 6-fluoroquinolones promises to deliver safer and more effective therapies for both infectious diseases and cancer.
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A Comparative Analysis of 6-Fluoro-2-methylquinoline-8-carboxylic Acid and Its Positional Isomers
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from antimalarials to antibacterials.[1] The introduction of a fluorine atom into this heterocyclic system can profoundly influence the molecule's physicochemical and biological properties, including its metabolic stability, binding affinity, and overall efficacy.[2][3][] This guide provides a detailed comparative analysis of 6-Fluoro-2-methylquinoline-8-carboxylic acid and its positional isomers, offering insights into their synthesis, characterization, and the structure-activity relationships (SAR) that govern their potential as drug candidates.
Introduction to the Isomers under Investigation
This guide focuses on the comparative analysis of this compound and its positional isomers where the fluorine atom is relocated on the quinoline ring. The selected isomers for this analysis are:
-
This compound: The primary compound of interest.
-
5-Fluoro-2-methylquinoline-8-carboxylic acid: A positional isomer.
-
7-Fluoro-2-methylquinoline-8-carboxylic acid: Another positional isomer.
-
2-methylquinoline-8-carboxylic acid: The non-fluorinated parent compound, serving as a baseline for comparison.
By systematically evaluating these isomers, researchers can gain a deeper understanding of how the position of the fluorine substituent impacts the molecule's overall characteristics.
Synthesis and Characterization
The synthesis of these quinoline derivatives can be achieved through several established methods, with the Gould-Jacobs and Doebner-von Miller reactions being prominent choices.[5][6][7]
2.1. Synthetic Strategy: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline core, which can be further modified.[5][8] The general pathway involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[8][9]
Experimental Protocol: Gould-Jacobs Synthesis of a Fluoro-4-hydroxyquinoline-3-carboxylate Intermediate
-
Condensation: An equimolar mixture of the appropriately substituted fluoroaniline (e.g., 4-fluoroaniline for the 6-fluoro isomer) and diethyl ethoxymethylenemalonate (DEEM) is heated at 100-130°C for 1-2 hours.[8] The progress of the reaction is monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.
-
Solvent Removal: The ethanol byproduct is removed under reduced pressure.[8]
-
Cyclization: The intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250°C for 30-60 minutes to induce intramolecular cyclization.[10]
-
Isolation: Upon cooling, a non-polar solvent like hexane is added to precipitate the crude ethyl fluoro-4-hydroxyquinoline-3-carboxylate. The solid is collected via filtration and washed.[10]
-
Subsequent Steps: The resulting intermediate can then undergo further reactions, such as the introduction of the methyl group at the 2-position and conversion of the hydroxyl group to a carboxylic acid at the 8-position, through established synthetic transformations.
2.2. Alternative Synthetic Route: The Doebner-von Miller Reaction
The Doebner-von Miller reaction offers a direct approach to forming the quinoline ring from an aniline and α,β-unsaturated carbonyl compounds.[6][7][11] This method can be advantageous for synthesizing specific substitution patterns. However, it can sometimes lead to mixtures of products, requiring careful purification.
Causality in Synthesis Choice: The choice between the Gould-Jacobs and Doebner-von Miller reaction often depends on the availability of starting materials and the desired substitution pattern. The Gould-Jacobs reaction is particularly well-suited for anilines with electron-donating groups and provides a clear pathway to 4-hydroxyquinoline intermediates.[8] The Doebner-von Miller reaction is more versatile in terms of the α,β-unsaturated carbonyl component, allowing for different substituents on the pyridine ring of the quinoline.[12]
2.3. Structural Characterization
Unambiguous structural confirmation of the synthesized isomers is paramount and is achieved through a combination of spectroscopic techniques.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework.[13][14] The chemical shifts and coupling constants of the aromatic protons are highly indicative of the substitution pattern. For instance, the fluorine atom will induce characteristic splitting patterns in the signals of adjacent protons and carbons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Helps to identify key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the C-F bond.[1]
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Purity assessment is critical before any biological evaluation. Reverse-phase HPLC is a standard method for this purpose.
-
Column: A C18 column is commonly used for the separation of quinoline derivatives.[15][16]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.[17][18]
-
Detection: UV detection at a wavelength where the quinoline core exhibits strong absorbance (typically around 254 nm or 313 nm).
-
Analysis: The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Comparative Physicochemical Properties
The position of the fluorine atom is expected to have a significant impact on the physicochemical properties of the isomers due to its high electronegativity and ability to form hydrogen bonds.
| Property | 2-methylquinoline-8-carboxylic acid (Parent) | 5-Fluoro Isomer | 6-Fluoro Isomer | 7-Fluoro Isomer | Rationale for Expected Differences |
| pKa | TBD | Expected to be lower | Expected to be lower | Expected to be lower | The electron-withdrawing nature of fluorine will increase the acidity of the carboxylic acid group. |
| LogP (Lipophilicity) | TBD | Expected to be higher | Expected to be higher | Expected to be higher | Fluorine substitution generally increases lipophilicity. The position will modulate the overall molecular polarity. |
| Solubility | TBD | Expected to be lower | Expected to be lower | Expected to be lower | Increased lipophilicity often correlates with decreased aqueous solubility. |
| Melting Point (°C) | TBD | TBD | TBD | TBD | Changes in crystal lattice energy due to the fluorine substituent will affect the melting point. |
TBD: To be determined by experimental analysis or through comprehensive literature search for specific values.
Structure-Activity Relationship (SAR) and Biological Implications
The fluoroquinolones are a well-established class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[] The substitution pattern on the quinoline ring is critical for their antibacterial spectrum and potency.[3][19]
-
Position 6: The addition of a fluorine atom at the C6 position was a major breakthrough in the development of quinolone antibiotics, leading to the "fluoroquinolones".[2] This substitution significantly enhances the potency against a broad spectrum of bacteria.[2][3] The fluorine at C6 is thought to improve the binding of the drug to the DNA gyrase-DNA complex.[3]
-
Position 8: The substituent at the C8 position can influence the compound's permeability and potential for efflux from bacterial cells.[20] A carboxylic acid at the 3-position is essential for binding to the DNA bases.[2] While this guide focuses on an 8-carboxylic acid, the principles of how substituents at other positions influence activity are still relevant.
-
Impact of Fluorine Position: The precise location of the fluorine atom (C5, C6, or C7) will modulate the electronic distribution within the quinoline ring system. This, in turn, affects the molecule's interaction with its biological target. It is hypothesized that the 6-fluoro isomer will exhibit the most potent antibacterial activity based on historical SAR data for fluoroquinolone antibiotics.[2][3]
Diagram: Hypothetical Structure-Activity Relationship
Caption: Predicted impact of fluorine position on biological activity.
Visualization of Synthetic Workflow
Caption: General workflow for the Gould-Jacobs synthesis.
Conclusion
The comparative analysis of this compound and its positional isomers highlights the critical role of substituent placement in tuning the properties of a molecule. Based on established SAR for fluoroquinolone antibiotics, the 6-fluoro isomer is predicted to have the most favorable biological activity profile. However, experimental validation of the synthesis, physicochemical properties, and biological activity of each isomer is essential to confirm these hypotheses. This guide provides a foundational framework for researchers to undertake such an investigation, from synthetic strategy and characterization to the rationale behind the expected outcomes. The insights gained from these studies can significantly contribute to the rational design of novel and more effective quinoline-based therapeutic agents.
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evaluating the antiproliferative activities of different quinoline carboxylic acid derivatives
[1][2][3][4]
Introduction: The Scaffold Shift
The quinoline-4-carboxylic acid scaffold, historically dominated by the fluoroquinolone class of antibiotics (e.g., ciprofloxacin), has emerged as a privileged structure in oncology. Unlike their antibacterial counterparts which target bacterial DNA gyrase, novel derivatives are being engineered to target eukaryotic Topoisomerase II, Epidermal Growth Factor Receptor (EGFR), and Dihydroorotate Dehydrogenase (DHODH).
This guide objectively evaluates the antiproliferative potency of these derivatives, contrasting them with standard chemotherapeutic agents. It addresses the critical challenge of selectivity —achieving cytotoxicity in neoplastic cells (e.g., MCF-7, HepG2) while sparing non-malignant fibroblasts.
Chemical Space & Structure-Activity Relationship (SAR)
To understand the performance differences in the data section, one must grasp the structural drivers. The quinoline core functions as a DNA intercalator, but the appendages dictate the target specificity.
Key Structural Determinants[5]
-
C4-Carboxylic Acid (COOH): Essential for hydrogen bonding with the active site of Topoisomerase enzymes. Esterification or amidation at this position often alters bioavailability but may reduce direct enzyme inhibition unless hydrolyzed in vivo.
-
C6-Substitution (Fluorine/Chlorine): Electron-withdrawing groups at C6 significantly enhance lipophilicity and cellular penetration. Analogous to ciprofloxacin, a C6-fluorine atom increases potency by 2–5 fold compared to the unsubstituted analog.
-
C2-Aryl Group: Introduction of a phenyl or heteroaryl group at C2 creates "hybrid" molecules (e.g., Quinoline-Thiazolidinone hybrids) that allow for dual-targeting (e.g., EGFR + Topo II), often overcoming multi-drug resistance (MDR).
Comparative Performance Data
The following data synthesizes experimental results from multiple bioassays. Note the inverse relationship between IC50 and potency (lower is better).
Table 1: Antiproliferative Activity (IC50 in µM) vs. Standard of Care
| Compound Class | Specific Derivative | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | Selectivity Index (SI)* |
| Standard Control | Doxorubicin | 0.45 ± 0.05 | 0.38 ± 0.02 | 0.52 ± 0.04 | > 50 |
| Series A | Unsubstituted Quinoline-4-COOH | > 100 | > 100 | > 100 | N/A |
| Series B | 6-Fluoro-2-phenylquinoline-4-COOH | 12.5 ± 1.2 | 15.8 ± 2.1 | 18.2 ± 1.5 | 4.2 |
| Series C | Quinoline-4-carboxamide Hybrid (C2-Indole) | 5.71 ± 0.4 | 6.2 ± 0.5 | 8.1 ± 0.8 | 12.5 |
| Series D | 2-(4-chlorophenyl)-quinoline-4-COOH | 22.4 ± 1.8 | 28.1 ± 3.0 | 25.6 ± 2.2 | 2.1 |
-
Interpretation:
-
Series A (the bare scaffold) is inactive, confirming that the core alone is insufficient for eukaryotic cytotoxicity.
-
Series C (Hybrid) approaches clinical relevance (IC50 < 10 µM) and demonstrates a superior Selectivity Index (SI > 10 is generally considered a hit for lead optimization).
-
Series B shows that the "fluoroquinolone-like" substitution pattern works in cancer but requires further optimization to match Doxorubicin's potency.
-
Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). High SI indicates low off-target toxicity.
Mechanistic Insight: Topoisomerase II Inhibition
Many quinoline-4-carboxylic acid derivatives function as Topoisomerase II Poisons . Unlike catalytic inhibitors, poisons stabilize the cleavable complex, preventing DNA religation and causing double-strand breaks.
Figure 1: Mechanism of Action. The derivative stabilizes the DNA-enzyme complex, converting an essential enzyme into a cellular toxin.
Experimental Protocol: Validated MTT Assay
Goal: Determine IC50 values. Critical Challenge: Quinoline derivatives often have poor aqueous solubility, leading to micro-precipitation that scatters light and falsifies absorbance readings.
Reagents
-
MTT Reagent: 5 mg/mL in PBS (Filter sterilized, store at -20°C).[1]
-
Solubilization Buffer: DMSO (Dimethyl Sulfoxide).[2]
-
Cell Lines: MCF-7 (ATCC HTB-22), HepG2 (ATCC HB-8065).
Step-by-Step Methodology
-
Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO2 to allow attachment.
-
Compound Preparation (The "Solubility Check"):
-
Dissolve derivative in 100% DMSO to create a stock (e.g., 20 mM).
-
Perform serial dilutions in culture media.[2][3] CRITICAL: Ensure final DMSO concentration is < 0.5%.
-
Validation Step: Before adding to cells, measure absorbance of the highest concentration media-only control at 600nm. If OD > 0.05, precipitation is occurring; sonicate or reduce concentration.
-
-
Treatment: Add 100 µL of diluted compounds to wells. Include:
-
Vehicle Control: Media + 0.5% DMSO.
-
Positive Control:[4] Doxorubicin (0.01 - 10 µM).
-
Blank: Media only (no cells).
-
-
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL MTT stock to each well. Incubate 4 hours.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve purple formazan crystals. Shake plate for 10 mins.
-
Read: Measure absorbance at 570 nm (signal) and 630 nm (background reference).
-
Calculation:
Synthesis & Optimization Workflow
The following workflow outlines the standard pathway from raw materials to lead identification for this specific scaffold.
Figure 2: The Pfitzinger reaction is the most robust route for generating the C4-COOH scaffold, allowing for rapid library generation.
Conclusion
Quinoline-4-carboxylic acid derivatives represent a viable "repurposing" strategy, leveraging a scaffold with proven pharmacokinetic properties (from antibiotics) for oncology.[5] While the unmodified scaffold (Series A) is inactive, hybridization at C2 and halogenation at C6 (Series B/C) can yield compounds with IC50 values competing with clinical standards, particularly when targeting Topoisomerase II. Future development must focus on Series C type hybrids to improve the Selectivity Index.
References
-
National Institutes of Health (NIH). (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. Molecular Diversity. Retrieved from [Link]
-
Frontiers in Pharmacology. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]
-
ResearchGate. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison. Retrieved from [Link]
Safety Operating Guide
Personal protective equipment for handling 6-Fluoro-2-methylquinoline-8-carboxylic acid
Executive Summary & Chemical Context
6-Fluoro-2-methylquinoline-8-carboxylic acid is a specialized fluorinated heterocyclic building block, frequently employed as a pharmacophore in the development of metallo-enzyme inhibitors and antiviral agents.
While specific toxicological data for this exact CAS number may be limited in public repositories, Structure-Activity Relationship (SAR) analysis mandates that it be handled with high caution. The convergence of a quinoline scaffold (potential mutagenicity), a carboxylic acid (corrosivity), and a fluorine substituent (metabolic stability/combustion hazards) creates a unique risk profile.
Immediate Hazard Classification (derived from analogs):
-
Skin/Eye Irritant (Cat 2/2A): High acidity leads to immediate tissue damage.
-
STOT-SE 3: Inhalation of dust causes respiratory tract irritation.
-
Combustion Hazard: Thermal decomposition releases Hydrogen Fluoride (HF).
Hazard Analysis: The "Why" Behind the Protocol
To ensure compliance and safety, we must understand the chemical basis of the risks.
| Structural Moiety | Associated Hazard | Operational Implication |
| Carboxylic Acid (-COOH) | Corrosivity/Acidity | pKa is likely <5. Contact with ocular tissue can cause irreversible corneal opacity. Goggles are non-negotiable. |
| Quinoline Core | Genotoxicity | Planar aromatic systems can intercalate DNA. While the 8-COOH group reduces lipophilicity, you must assume mutagenic potential until proven otherwise. |
| Fluorine (-F) | Toxic Combustion | The C-F bond is stable, but in a fire (incineration), it degrades to HF. Standard fire masks are insufficient. |
| Physical State (Solid) | Inhalation | Fine crystalline powders generate electrostatic dust. Engineering controls (fume hood) are primary. |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection required based on the operational state of the chemical.
PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting PPE based on the specific task and physical state of the compound.
Figure 1: PPE Selection Logic Flow based on physical state and solvent carrier.
Detailed PPE Specifications
| Component | Specification | Scientific Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1 D3) | Safety glasses have gaps. Acidic dust or splashes can bypass glasses. Goggles provide a seal against corrosive fines. |
| Dermal (Hands) | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Fluorinated heterocycles can permeate standard nitrile. Double gloving provides a "breakthrough" buffer and allows outer glove removal upon contamination. |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s) | Engineering controls are superior to respirators. Use N95 only if hood work is impossible (e.g., equipment maintenance). |
| Body | Tyvek® Sleeves or Apron | Cotton lab coats absorb liquids. For scale-up (>10g), use impervious sleeves to prevent forearm exposure. |
Operational Protocols
A. Weighing & Transfer (Critical Step)
Risk: Electrostatic generation of inhalable dust.
-
Static Control: Use an anti-static gun or bar on the spatula and weighing boat before transfer. Fluorinated solids are often highly static-prone.
-
Draft Shield: Ensure the balance draft shield is closed during measurement to prevent turbulence from the fume hood from spreading dust.
-
Technique: Do not dump. Spatulate slowly. If the powder is "fluffy," use a funnel to direct it into the receiving vessel.
B. Solubilization
Risk: Exothermic reaction.
-
Solvent Choice: When dissolving in basic media (e.g., NaOH or NaHCO3), add the solid slowly to the liquid.
-
Venting: The carboxylic acid will release CO2 upon reaction with carbonates. Ensure the vessel is not sealed tight immediately; allow for off-gassing to prevent over-pressurization.
C. Reaction Monitoring
Risk: Unintended side products.
-
TLC/LCMS: When sampling, assume the reaction mixture contains super-acids or active acyl halides if activation reagents (e.g., SOCl2, HATU) are used.
-
Quenching: Quench reaction aliquots in saturated NaHCO3 before analysis to neutralize the carboxylic acid moiety.
Emergency Response & Disposal
Spill Response Workflow
In the event of a solid spill outside the fume hood:
Figure 2: Step-by-step spill response protocol for solid fluorinated acids.
Fire Safety (Crucial)
-
Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).
-
Action:
-
Do NOT rely on standard lab fire extinguishers for large fires involving this inventory.
-
Evacuate immediately.[1]
-
Notify firefighters of "Fluorinated Organics" so they use SCBA (Self-Contained Breathing Apparatus).
-
Waste Disposal[1][2][3][4][5][6]
-
Classification: Halogenated Organic Waste.
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases.
-
Labeling: Must explicitly state "Contains Organic Fluorine" to alert incineration facilities. High-temperature incineration (>1100°C) is required to fully mineralize the C-F bond and scrub the resulting HF.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217357, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Quinoline-8-carboxylic acid derivatives hazard classification. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Fluorinated Organic Compounds.[2] Retrieved from [Link]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Handling Organic Acids. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
